Lysophosphatidylcholine C19:0
Description
Properties
CAS No. |
108273-88-7 |
|---|---|
Molecular Formula |
C27H56NO7P |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1 |
InChI Key |
WYIMORDZGCUBAA-AREMUKBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Lysophosphatidylcholine C19:0?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine C19:0 (LPC C19:0), systematically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a specific lysophospholipid containing a saturated fatty acid with 19 carbon atoms. Lysophospholipids are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of LPC C19:0, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C27H56NO7P | [1] |
| Molecular Weight | 537.71 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Sparingly soluble in ethanol, DMSO, and dimethylformamide. Approximately 2 mg/mL in PBS (pH 7.2). Soluble in a 2:1 chloroform:methanol (B129727) mixture. | [1][3] |
| Storage and Stability | Store as a solid at -20°C for up to one year. Aqueous solutions are not recommended for storage for more than one day. | [3] |
Experimental Protocols
Synthesis of this compound (General Protocol)
The chemical synthesis of lysophosphatidylcholines can be challenging due to potential acyl migration. A general chemo-enzymatic approach is often employed.
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Nonadecanoic acid (C19:0)
-
Immobilized lipase (B570770) (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants: Dry sn-glycero-3-phosphocholine (GPC) and nonadecanoic acid under vacuum.
-
Enzymatic Esterification: Suspend the dried GPC and nonadecanoic acid in an anhydrous organic solvent containing molecular sieves.
-
Add immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Termination and Purification: Once the reaction is complete, filter off the enzyme. The crude product is then purified using silica (B1680970) gel chromatography or preparative HPLC to isolate the 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine.
Purification by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the purification of LPC C19:0.
Instrumentation and Columns:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of methanol and water, or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
General Procedure:
-
Dissolve the crude LPC C19:0 in the initial mobile phase solvent.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of the organic solvent.
-
Monitor the elution profile and collect the fraction corresponding to LPC C19:0.
-
Evaporate the solvent from the collected fraction to obtain the purified product.[4][5][6][7][8]
Biological Activities and Signaling Pathways
This compound has been shown to be biologically active, notably in stimulating the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[2] This activity is mediated through its interaction with specific cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[9][10][11][12]
IL-1β Secretion Assay
This protocol outlines a general method to assess the ability of LPC C19:0 to induce IL-1β secretion from macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
LPS (Lipopolysaccharide)
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Human IL-1β ELISA kit
Experimental Workflow:
-
Cell Culture and Priming:
-
Stimulation with LPC C19:0:
-
Wash the primed cells to remove LPS.
-
Treat the cells with varying concentrations of LPC C19:0 for a specified time (e.g., 1-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Quantification of IL-1β:
-
Measure the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
G Protein-Coupled Receptor (GPCR) Signaling
LPCs are known to activate GPCRs, leading to downstream signaling cascades. A common method to assess GPCR activation is to measure changes in intracellular calcium levels.[17][18]
Experimental Workflow:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the target GPCR (e.g., G2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add LPC C19:0 to the cells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of intracellular calcium, signifying GPCR activation.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity to determine the extent of receptor activation.
-
Toll-Like Receptor (TLR) Signaling
LPCs can also modulate TLR signaling pathways. Activation of TLRs often leads to the activation of downstream transcription factors like NF-κB.
Experimental Workflow:
-
Cell Culture and Transfection (if necessary):
-
Use macrophage cell lines or cells transfected to express specific TLRs (e.g., TLR2 or TLR4).
-
-
Stimulation:
-
Treat the cells with LPC C19:0. A positive control, such as LPS for TLR4, should be included.
-
-
Analysis of NF-κB Activation:
-
Western Blot: Prepare nuclear and cytosolic extracts from the cells. Perform Western blotting to detect the translocation of NF-κB (p65 subunit) from the cytosol to the nucleus.
-
Reporter Assay: Use cells co-transfected with a TLR and an NF-κB-luciferase reporter construct. Measure luciferase activity to quantify NF-κB activation.[10][19]
-
Signaling Pathways
LPC C19:0, like other LPCs, is believed to exert its effects through a complex interplay of signaling pathways. Upon binding to its receptors, it can initiate a cascade of intracellular events.
Conclusion
This compound is a bioactive lipid with defined physical and chemical properties and the ability to modulate key inflammatory signaling pathways. This guide provides a foundational understanding for researchers and professionals in drug development. Further investigation into its specific mechanisms of action and the development of standardized protocols will be crucial for elucidating its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophosphatidylcholine stimulates IL-1beta release from microglia via a P2X7 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
A Technical Guide to the Synthesis and Purification of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B1648035), a lysophosphatidylcholine (B164491) (LPC) of significant interest for research and development. This document details a robust synthetic protocol, purification strategies, and relevant biochemical context.
Introduction
1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as Lyso-PC(19:0), is a saturated lysophospholipid. Lysophospholipids are critical signaling molecules involved in a myriad of physiological and pathological processes. The unique physical and chemical properties of synthetic lysophospholipids like Lyso-PC(19:0) make them valuable tools as standards in lipidomics, for the formation of liposomes and other drug delivery systems, and in the study of lipid-protein interactions.
This guide focuses on a tin-mediated regioselective acylation of sn-glycero-3-phosphocholine (GPC) to yield the desired 1-acyl lysophosphatidylcholine. This method is advantageous for its high regioselectivity, which is a critical challenge in lysophospholipid synthesis due to the potential for acyl migration.
Synthesis of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
The synthesis of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is achieved through a two-step process involving the formation of a stannylene acetal (B89532) intermediate from GPC, followed by regioselective acylation with nonadecanoyl chloride.
Experimental Protocol: Tin-Mediated Acylation
This protocol is adapted from established methods for the synthesis of 1-acyl-lysophosphatidylcholines.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Dibutyltin (B87310) oxide (DBTO)
-
Nonadecanoyl chloride
-
Triethylamine (TEA)
-
2-Propanol (anhydrous)
-
Water (deionized)
Procedure:
-
Formation of the Stannylene Acetal: A suspension of GPC (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous 2-propanol is refluxed for 2 hours. This reaction forms the tin-activated intermediate.
-
Acylation: The reaction mixture is cooled to room temperature. Triethylamine (1.2 eq) is added, followed by the dropwise addition of nonadecanoyl chloride (1.1 eq). The reaction is stirred at room temperature for 30-45 minutes. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of GPC and the formation of the lysophosphatidylcholine.
-
Work-up: Upon completion, an equal volume of water is added to the reaction mixture. The aqueous phase is then washed with heptane to remove unreacted acyl chloride and other nonpolar impurities.
-
Isolation: The aqueous phase containing the product is collected and lyophilized to yield the crude 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine.
Quantitative Data Summary:
| Parameter | Value | Reference |
| GPC to Acyl Chloride Ratio | 1 : 1.1 (molar) | [1] |
| GPC to Dibutyltin Oxide Ratio | 1 : 1.1 (molar) | [1] |
| GPC to Triethylamine Ratio | 1 : 1.2 (molar) | [1] |
| Typical Reaction Time | 30 - 45 minutes | [1] |
| Anticipated Product/GPC Ratio (pre-purification) | ~95 : 5 | [1] |
Purification of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Purification of lysophosphatidylcholines is challenging due to the propensity for acyl migration from the sn-1 to the sn-2 position, particularly during chromatographic procedures.[2][3] Therefore, methods that minimize the risk of isomerization are preferred.
Recommended Purification Protocol: Recrystallization
Recrystallization is a suitable method for purifying the final product while minimizing acyl migration.
Materials:
-
Crude 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
-
Chloroform
-
Acetone (B3395972) (cold)
-
Ethyl acetate
Procedure:
-
The crude lyophilized product is dissolved in a minimal amount of warm chloroform.
-
The solution is then added dropwise to a stirred, cold solution of acetone or ethyl acetate.
-
The precipitated product is collected by filtration or centrifugation.
-
The recrystallization process can be repeated to achieve higher purity. The final product should be dried under vacuum.
Alternative Purification Protocol: High-Performance Liquid Chromatography (HPLC)
While carrying a risk of acyl migration, HPLC can be employed for purification if high purity is required and recrystallization is insufficient. Normal-phase chromatography is often used for the separation of phospholipid classes.
Illustrative HPLC Conditions:
| Parameter | Description |
| Column | Silica-based normal-phase column |
| Mobile Phase | A gradient of solvents such as hexane/isopropanol/water or chloroform/methanol/water. |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Expected Purity after Recrystallization | >96% | [4] |
| Potential for Acyl Migration with Chromatography | Can be significant | [2][3] |
Workflow and Signaling Pathway Diagrams
Synthesis and Purification Workflow
General Glycerophosphocholine Metabolic Pathway
While specific signaling pathways for 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine are not well-defined, it is a component of the broader glycerophospholipid metabolism. The following diagram illustrates the general catabolic pathway for phosphatidylcholine.[5]
Conclusion
The synthesis and purification of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine can be effectively achieved through a tin-mediated regioselective acylation followed by non-chromatographic purification. This approach provides a high yield of the desired sn-1 isomer while minimizing acyl migration. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working with this and similar lysophospholipids. The provided diagrams offer a clear visual representation of the chemical workflow and the relevant metabolic context.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Lysophosphatidylcholine C19:0 in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidylcholine (B164491) (LPC) is a class of bioactive lipid mediators known to play a complex and often dual role in the modulation of inflammatory pathways. While the pro- and anti-inflammatory activities of various LPC species, particularly those with saturated fatty acids like palmitic (C16:0) and stearic (C18:0) acids, have been investigated, the specific mechanism of action for Lysophosphatidylcholine C19:0 (LPC 19:0), a less common odd-chain LPC, remains largely uncharacterized in the scientific literature. This technical guide synthesizes the current understanding of the general mechanisms of action of LPCs in inflammatory responses, providing a framework for investigating the potential role of LPC 19:0. It details the known signaling pathways, summarizes quantitative data from studies on other LPC species, and outlines relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the specific functions of LPC 19:0 in inflammation and to explore its therapeutic potential.
Introduction to Lysophosphatidylcholines and Inflammation
Lysophosphatidylcholines are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are a major component of oxidized low-density lipoprotein (oxLDL).[1][2] They are implicated in a wide range of biological processes, including cell proliferation, migration, and, notably, the inflammatory response. The effects of LPCs on inflammation are multifaceted, with evidence supporting both pro- and anti-inflammatory roles depending on the specific LPC species, its concentration, the cell type involved, and the surrounding microenvironment.[3][4]
General pro-inflammatory effects of LPCs include the induction of pro-inflammatory cytokines, promotion of immune cell migration, and activation of inflammatory signaling cascades.[1][2] Conversely, some LPC species have been shown to exert anti-inflammatory effects by inhibiting certain inflammatory pathways.[5]
A significant knowledge gap exists regarding the specific role of this compound in inflammation. Most research has focused on even-chain LPCs. Therefore, the following sections will detail the established mechanisms for LPCs in general, which can be used as a basis for future investigation into LPC 19:0.
Key Signaling Pathways in LPC-Mediated Inflammatory Responses
LPCs exert their effects on inflammatory cells through interactions with several key receptor families and downstream signaling molecules.
G Protein-Coupled Receptors (GPCRs)
LPCs are known to interact with a variety of GPCRs, including G2A (GPR132) and GPR4.[6][7]
-
G2A (GPR132): This receptor is expressed in immune cells like lymphocytes and macrophages.[6] LPC binding to G2A can induce chemotaxis of these cells, contributing to their recruitment to sites of inflammation.[7] The signaling downstream of G2A can involve the activation of the extracellular signal-regulated kinase (ERK) pathway.[6]
-
GPR4: GPR4 is another GPCR that can be activated by LPC, contributing to inflammatory responses in endothelial cells.[8]
dot
References
- 1. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 4. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 5. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
The Dawn of a New Lipid Class: An In-depth Technical Guide to the Early Studies and Discovery of Odd-Chain Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nascent stages of research surrounding a unique class of lipids: the odd-chain lysophosphatidylcholines (LPCs). While the broader family of lysophospholipids has been the subject of scientific inquiry for decades, the specific focus on species containing fatty acids with an odd number of carbon atoms is a more recent, yet rapidly evolving, field. This document will provide a comprehensive overview of the historical context of their discovery, the foundational experimental methodologies that enabled their identification, and the initial hypotheses regarding their biological significance.
Introduction: A Historical Perspective on Lipid Analysis
The journey to identifying specific lipid molecules like odd-chain LPCs is paved with the development of powerful analytical techniques. Early lipid research, predating the 1980s, relied heavily on methods that now seem rudimentary but were groundbreaking for their time.
1.1 The Era of Chromatography: The mid-20th century saw the advent of chromatographic techniques that revolutionized the separation of complex biological mixtures. Thin-layer chromatography (TLC) and gas chromatography (GC) were instrumental in the initial characterization of lipids.
-
Thin-Layer Chromatography (TLC): This simple yet effective technique allowed for the separation of lipid classes based on their polarity. A lipid extract would be spotted on a silica (B1680970) plate and a solvent system would move up the plate, separating the lipids. Phospholipids, including LPCs, could be separated from neutral lipids and other polar lipids.
-
Gas Chromatography (GC): Following the discovery of gas-liquid chromatography in the 1950s, the analysis of fatty acids became significantly more precise. Fatty acids derived from lipids were converted to their more volatile methyl esters (FAMEs) and separated based on their chain length and degree of unsaturation. This was the primary method that would have allowed for the initial identification of odd-chain fatty acids in biological samples.
1.2 The Rise of Mass Spectrometry: The coupling of chromatographic methods with mass spectrometry (MS) in the latter half of the 20th century provided an unprecedented level of detail in lipid analysis. GC-MS and later, liquid chromatography-mass spectrometry (LC-MS), enabled the definitive identification of individual lipid species by providing information on both the headgroup and the fatty acid composition.
The Emergence of Odd-Chain Lysophosphatidylcholines
The "discovery" of odd-chain LPCs was not a single event but rather a gradual recognition made possible by the increasing sophistication of analytical instrumentation. As the resolution and sensitivity of GC-MS and LC-MS techniques improved, researchers began to identify small but significant peaks corresponding to LPCs with fatty acid chains containing an odd number of carbons, such as C15:0 (pentadecanoyl) and C17:0 (heptadecanoyl).
Initially, these odd-chain fatty acids were often considered artifacts or of minor importance. However, their consistent detection in various biological samples, from microorganisms to human plasma, prompted further investigation into their origins and potential biological roles.
Early Experimental Protocols for the Identification of Odd-Chain LPCs
The foundational methodologies for identifying odd-chain LPCs would have involved a multi-step process combining lipid extraction, chromatographic separation, and mass spectrometric analysis.
3.1 Lipid Extraction: The first step in analyzing any lipid is its extraction from the biological matrix. The Folch method, or variations thereof, using a chloroform (B151607) and methanol (B129727) mixture, was the standard procedure for extracting total lipids from tissues and fluids.
3.2 Separation and Identification:
-
Thin-Layer Chromatography (TLC) for Class Separation: The total lipid extract would first be subjected to TLC to separate the different lipid classes. The band corresponding to LPCs would be scraped from the plate and the lipids eluted.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis: The fatty acids from the isolated LPC fraction would be transesterified to form FAMEs. These FAMEs would then be analyzed by GC-MS. The retention times of the odd-chain FAMEs would be compared to known standards, and their mass spectra would confirm their identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipid Analysis: With the advent of soft ionization techniques like electrospray ionization (ESI), it became possible to analyze intact LPC molecules. Reverse-phase LC could separate LPCs based on their fatty acid chain length and unsaturation. The subsequent MS/MS analysis would provide fragmentation patterns confirming both the phosphocholine (B91661) headgroup and the specific odd-chain fatty acid.
Quantitative Data on Odd-Chain LPCs
Early studies likely focused on the qualitative identification of odd-chain LPCs. More recent lipidomics studies have provided quantitative data on the distribution of these lipids in various biological systems.
| Lipid Class | Odd-Chain Fatty Acid | Relative Abundance (%) in Human Plasma Phospholipids |
| Lysophosphatidylcholine (LPC) | C15:0 | Variable, typically < 1% of total LPCs |
| C17:0 | Variable, typically < 1% of total LPCs | |
| Phosphatidylcholine (PC) | C15:0 | Variable, typically < 0.5% of total PCs |
| C17:0 | Variable, typically < 0.5% of total PCs |
Note: The relative abundance of odd-chain LPCs can vary depending on diet, gut microbiome composition, and individual metabolism.
Early Hypotheses on Biological Significance and Signaling Pathways
The initial understanding of the biological roles of odd-chain LPCs was largely speculative and extrapolated from the known functions of their even-chain counterparts. LPCs, in general, were recognized as bioactive signaling molecules involved in inflammation and cell proliferation.
5.1 Proposed Origins and Metabolic Pathways: The primary source of odd-chain fatty acids in humans is from the diet, particularly from the consumption of dairy products and ruminant meat, where they are synthesized by gut bacteria. Endogenous synthesis from propionyl-CoA, a product of the metabolism of some amino acids and odd-chain fatty acids themselves, was also proposed.
Caption: Proposed metabolic pathways for the generation of odd-chain LPCs.
5.2 Early Signaling Hypotheses: The discovery of G protein-coupled receptors (GPCRs) for LPCs in the 1990s provided a framework for understanding their signaling mechanisms. It was hypothesized that odd-chain LPCs, like their even-chain relatives, could act as ligands for these receptors, initiating downstream signaling cascades.
Caption: Hypothesized signaling pathway for odd-chain LPCs via GPCRs.
Conclusion and Future Directions
The study of odd-chain lysophosphatidylcholines has evolved from their initial, almost incidental, discovery through advances in analytical chemistry to a field of active research with implications for human health and disease. While early studies laid the groundwork by identifying their existence, modern lipidomics is now beginning to unravel their specific roles and quantitative importance. Future research will undoubtedly focus on elucidating the precise functions of different odd-chain LPC species, their unique interactions with receptors, and their potential as biomarkers and therapeutic targets in a variety of pathological conditions. This guide serves as a testament to the importance of technological advancement in scientific discovery and the ever-expanding complexity of the lipid world.
Lysophosphatidylcholine C19:0: A Novel Signaling Molecule in Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidylcholine (B164491) (LPC) is a class of bioactive lipid molecules that act as signaling messengers in a wide array of cellular processes, including inflammation, immunity, and cancer. While the roles of common LPC species with even-numbered acyl chains (e.g., C16:0, C18:0) are increasingly understood, the specific functions of odd-chain LPCs remain largely unexplored. This technical guide focuses on the emerging role of Lysophosphatidylcholine C19:0 (LPC C19:0), a rare odd-chain lysophospholipid, as a signaling molecule. Drawing from the limited direct evidence and supplementing with established knowledge of general LPC signaling, this document provides a comprehensive overview of its known biological activities, hypothesized signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a glycerophospholipid characterized by a choline (B1196258) head group, a glycerol (B35011) backbone, and a single 19-carbon saturated acyl chain (nonadecanoic acid) at the sn-1 or sn-2 position. Like other LPCs, it is generated from phosphatidylcholine C19:0 through the enzymatic action of phospholipase A1 or A2. While present in trace amounts compared to its even-chained counterparts, emerging evidence suggests that LPC C19:0 possesses potent signaling capabilities, particularly in the context of immune cell activation.
Known Signaling Activity of LPC C19:0: Hyperactivation of Dendritic Cells
Direct evidence for the signaling function of LPC C19:0 comes from its characterization as a "hyperactivator of mammalian dendritic cells". Specifically, LPC C19:0 has been shown to increase the secretion of Interleukin-1 beta (IL-1β), a potent pro-inflammatory cytokine, from these critical antigen-presenting cells[1]. This finding positions LPC C19:0 as a modulator of the innate immune response.
Hypothesized Signaling Pathways for LPC C19:0-Induced IL-1β Secretion
While the precise signaling cascade initiated by LPC C19:0 has not been fully elucidated, the mechanisms of IL-1β release induced by other LPC species in myeloid cells like microglia and monocytes offer a strong hypothetical framework.[1][2][3] The secretion of IL-1β is a two-step process: a "priming" signal that upregulates pro-IL-1β and NLRP3 inflammasome components, and a second "activation" signal that triggers inflammasome assembly and caspase-1 activation, leading to the cleavage of pro-IL-1β into its mature, secretable form.[4][5]
LPCs are known to act as this second signal.[3] The proposed pathway for LPC-induced IL-1β secretion, likely applicable to LPC C19:0, involves the following key events:
-
Receptor Interaction : LPCs can interact with G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6][7]
-
Ion Flux : A critical step is the induction of ion channel activity, leading to an influx of extracellular calcium (Ca2+) and an efflux of intracellular potassium (K+). This process appears to be independent of the P2X7 receptor, a common trigger for IL-1β release.[1]
-
NLRP3 Inflammasome Activation : The altered intracellular ionic environment, particularly K+ efflux, is a potent activator of the NLRP3 inflammasome.[3] This multi-protein complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.
-
Caspase-1 Activation and IL-1β Cleavage : Upon activation, pro-caspase-1 is cleaved into its active form, caspase-1. This enzyme then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is subsequently secreted from the cell.[3][4]
The following diagram illustrates this hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for LPC C19:0-induced IL-1β secretion in dendritic cells.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for LPC C19:0 (e.g., dose-response curves, EC50 values for IL-1β secretion or dendritic cell maturation markers). The primary literature on general LPC-induced cytokine release suggests that effective concentrations are typically in the micromolar range. For instance, studies on other LPC species have used concentrations from 1 to 50 µM to elicit responses in various cell types.[5][8]
| Parameter | LPC Species | Cell Type | Concentration Range | Observed Effect | Reference |
| IL-1β Secretion | General LPC | Human Monocytes | 1 µg/ml (~2 µM) | Increased IL-1β release | [3] |
| IL-1β Secretion | General LPC | Murine Microglia | 1-10 µM | Increased IL-1β release | [1] |
| Cytokine Release (GM-CSF, IL-6, IL-8) | Palmitoyl-LPC (C16:0) | Human CASMCs | 1-50 µM | Time- and concentration-dependent release | [8] |
| Dendritic Cell Maturation | General LPC | Human Monocytes | 1-100 µM | Induction of mature dendritic cell phenotype | [9] |
Note: This table summarizes data from studies on various LPC species to provide a comparative context for designing experiments with LPC C19:0.
Detailed Experimental Protocols
The following protocols are designed to enable the investigation of LPC C19:0's effects on dendritic cells.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from murine bone marrow, which can then be used for stimulation experiments.[10][11]
Materials:
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant murine GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant murine IL-4 (Interleukin-4)
-
ACK lysis buffer (0.15 M NH₄Cl, 1.0 mM KHCO₃, 0.1 mM EDTA)
-
70 µm cell strainer
Procedure:
-
Euthanize a 6-8 week old C57BL/6 mouse and sterilize the hind legs with 70% ethanol (B145695).
-
Excise the femur and tibia and remove all muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle and syringe filled with RPMI-1640.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Resuspend the cells to a concentration of 2 x 10⁶ cells/mL in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
-
Plate 5 mL of the cell suspension per well in 6-well plates.
-
Incubate at 37°C and 5% CO₂.
-
On day 3, gently remove 75% of the medium and replace it with fresh, warm complete medium containing GM-CSF and IL-4.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells. These are immature BMDCs ready for stimulation.
Caption: Workflow for the generation of bone marrow-derived dendritic cells (BMDCs).
LPC C19:0 Stimulation and IL-1β Secretion Assay
This protocol details the stimulation of BMDCs with LPC C19:0 to measure IL-1β secretion.[3][12][13]
Materials:
-
Immature BMDCs (from Protocol 5.1)
-
Lipopolysaccharide (LPS) from E. coli
-
LPC C19:0 (solubilized in a suitable vehicle, e.g., ethanol or fatty acid-free BSA)
-
96-well cell culture plates
-
Human or Mouse IL-1β ELISA Kit
Procedure:
-
Priming Step: Plate immature BMDCs in a 96-well plate at a density of 1 x 10⁶ cells/mL (100 µL/well). Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C. This induces the expression of pro-IL-1β.
-
Stimulation Step: Prepare serial dilutions of LPC C19:0 in serum-free medium. Also prepare a vehicle control.
-
Add the LPC C19:0 dilutions (and vehicle control) to the primed cells. A suggested concentration range to test is 0.1 µM to 50 µM.
-
Incubate for the desired time period (e.g., 1 to 6 hours).
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
Analysis of Dendritic Cell Activation by Flow Cytometry
This protocol is for assessing the maturation status of dendritic cells after LPC C19:0 treatment by measuring the surface expression of co-stimulatory molecules.[10][14][15]
Materials:
-
Immature BMDCs
-
LPS (as a positive control for maturation)
-
LPC C19:0
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
-
Fc block (anti-CD16/32 antibody)
-
Flow cytometer
Procedure:
-
Plate immature BMDCs in a 24-well plate at 1 x 10⁶ cells/mL.
-
Treat the cells with different concentrations of LPC C19:0, vehicle control, and LPS (100 ng/mL) as a positive control for 24 hours.
-
Harvest the cells and wash them with cold FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies against CD11c, MHC-II, CD80, and CD86.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer. Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity) of MHC-II, CD80, and CD86.
Conclusion and Future Directions
This compound is an emerging bioactive lipid with demonstrated potential to act as a potent activator of dendritic cells, leading to the secretion of the key inflammatory cytokine IL-1β. While specific research on LPC C19:0 is in its infancy, the established signaling pathways for other LPC species provide a robust framework for investigation. The provided protocols offer a starting point for researchers to explore the immunological effects of this rare, odd-chain lysophospholipid.
Future research should focus on:
-
Elucidating the specific receptor(s) for LPC C19:0 on dendritic cells and other immune cells.
-
Confirming the role of the NLRP3 inflammasome in LPC C19:0-mediated signaling.
-
Performing comprehensive lipidomic analyses to understand the endogenous regulation and abundance of LPC C19:0 in various physiological and pathological states.
-
Investigating its potential role in diseases where dendritic cell hyperactivation and IL-1β are implicated, such as autoimmune disorders and certain cancers.
This guide serves as a foundational resource to stimulate and facilitate further inquiry into the signaling biology of this compound, a molecule that may hold significant implications for immunology and drug development.
References
- 1. Lysophosphatidylcholine stimulates IL-1beta release from microglia via a P2X7 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipids and ATP mutually suppress maturation and release of IL-1 beta in mouse microglial cells using a Rho-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanism of IL-1β secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mature dendritic cell generation promoted by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF DENDRITIC CELL STIMULATION UTILIZING A MULTI-FACETED NANOPOLYMER DELIVERY SYSTEM AND THE IMMUNE MODULATOR 1-METHYL TRYPTOPHAN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Dendritic cell activation, phagocytosis and CD69 expression on cognate T cells are suppressed by n-3 long-chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Lysophosphatidylcholine C19:0 in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and experimental approaches for studying the biosynthesis of lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) in mammalian cells. While direct experimental evidence for the complete biosynthetic pathway of this specific odd-chain lysophospholipid is limited, this document outlines the putative enzymatic steps based on established knowledge of odd-chain fatty acid and lysophospholipid metabolism. This guide details the theoretical framework, key enzymes, and potential regulatory mechanisms. Furthermore, it provides detailed experimental protocols for researchers to investigate and quantify the biosynthesis of LPC C19:0, along with data presentation strategies and visualizations of the proposed pathways and workflows. This document is intended to serve as a valuable resource for researchers in lipid biology, drug development, and diagnostics who are interested in the metabolism and potential roles of odd-chain lysophospholipids.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a myriad of cellular processes, including signal transduction, inflammation, and membrane homeostasis. The acyl chain composition of LPCs is a critical determinant of their biological function. While LPCs containing even-chain fatty acids are well-characterized, the biosynthesis and physiological significance of LPCs with odd-chain fatty acids, such as nonadecanoic acid (C19:0), are less understood. The presence of odd-chain fatty acids in mammalian systems is often linked to dietary intake (e.g., from dairy and ruminant fats) or endogenous synthesis from propionyl-CoA.[1][2] Understanding the biosynthesis of LPC C19:0 is crucial for elucidating its potential roles in health and disease.
This guide will explore the probable biosynthetic pathways of LPC C19:0, focusing on the key enzymes and experimental strategies required for its investigation.
Putative Biosynthetic Pathways of LPC C19:0
The biosynthesis of LPC C19:0 in mammalian cells is hypothesized to occur through two primary pathways, both originating from the endogenously synthesized or exogenously supplied odd-chain fatty acid, nonadecanoic acid (C19:0).
Pathway 1: Deacylation of Phosphatidylcholine C19:0
This pathway involves the initial incorporation of C19:0 into a phosphatidylcholine (PC) molecule, followed by the specific hydrolysis of the fatty acid at the sn-2 position.
-
Activation of Nonadecanoic Acid (C19:0): Free C19:0 is activated to its coenzyme A thioester, nonadecanoyl-CoA (C19:0-CoA), by long-chain acyl-CoA synthetases (ACSLs).
-
Incorporation into Phosphatidylcholine (PC): C19:0-CoA is incorporated into a lysophosphatidylcholine (LPC) molecule at the sn-1 or sn-2 position by a lysophosphatidylcholine acyltransferase (LPCAT) to form PC containing C19:0.[3]
-
Hydrolysis by Phospholipase A2 (PLA2): A phospholipase A2 (PLA2) enzyme specifically hydrolyzes the ester bond at the sn-2 position of the PC molecule, releasing the sn-2 fatty acid and generating LPC C19:0 if the C19:0 was at the sn-1 position.[4][5] Alternatively, if C19:0 was at the sn-2 position, its hydrolysis would release free C19:0 and the corresponding LPC.
Pathway 2: Direct Acylation of Lysophosphatidylcholine
This pathway, a part of the Lands cycle, involves the direct acylation of a pre-existing LPC molecule with C19:0-CoA.[3]
-
Activation of Nonadecanoic Acid (C19:0): As in Pathway 1, C19:0 is activated to C19:0-CoA.
-
Direct Acylation by Lysophosphatidylcholine Acyltransferase (LPCAT): An LPCAT enzyme catalyzes the transfer of the C19:0 acyl chain from C19:0-CoA to the free hydroxyl group of an LPC molecule, directly forming LPC C19:0. The specificity of different LPCAT isoforms for odd-chain fatty acyl-CoAs is a critical and currently underexplored area of research.[6]
Key Enzymes in LPC C19:0 Biosynthesis
The biosynthesis of LPC C19:0 is dependent on the coordinated action of several key enzyme families:
-
Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of free fatty acids, including C19:0, making them available for subsequent metabolic steps.
-
Lysophosphatidylcholine Acyltransferases (LPCATs): This family of enzymes (LPCAT1, LPCAT2, LPCAT3, and LPCAT4) plays a central role in both the de novo synthesis and remodeling of PCs.[6] Their substrate specificity towards odd-chain fatty acyl-CoAs like C19:0-CoA is a key determinant of the rate of LPC C19:0 synthesis. While LPCAT3 is known to have a preference for polyunsaturated fatty acyl-CoAs, the specificities of all LPCATs for odd-chain saturated fatty acids remain to be thoroughly investigated.[6][7]
-
Phospholipases A2 (PLA2s): This diverse superfamily of enzymes catalyzes the hydrolysis of the sn-2 fatty acid from phospholipids (B1166683).[4][5] The specificity of different PLA2 isoforms for PC molecules containing a C19:0 acyl chain at either the sn-1 or sn-2 position will influence the generation of LPC C19:0 through the deacylation pathway.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathways of LPC C19:0.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer analysis identifies LPCATs family as a prognostic biomarker and validation of LPCAT4/WNT/β-catenin/c-JUN/ACSL3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. vmh.life [vmh.life]
- 6. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lysophosphatidylcholine C19:0 in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] LPCs are components of oxidized low-density lipoprotein (oxLDL) and can act as signaling molecules, often through G protein-coupled receptors (GPCRs).[3][4] The quantification of specific LPC species in plasma is crucial for understanding their role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of the odd-chain lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Odd-chain LPCs are not typically found endogenously in high concentrations and therefore, LPC C19:0 is often utilized as an internal standard for the quantification of other LPC species.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for the extraction of LPCs from plasma samples.[5][6]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Lysophosphatidylcholine C19:0 (LPC C19:0) analytical standard
-
Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
-
Methanol (B129727), LC-MS grade, chilled at -20°C
-
Acetonitrile, LC-MS grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Nitrogen evaporator (optional)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution to the plasma.
-
Add 200 µL of ice-cold methanol or acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a more thorough clean-up by removing more interfering substances compared to protein precipitation.[7][8]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
LPC C19:0 analytical standard
-
Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex vigorously for 5 minutes.
-
Add 250 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 100% A
-
1-5 min: Linear gradient to 50% A
-
5-7 min: Hold at 50% A
-
7.1-10 min: Return to 100% A and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Collision Gas: Argon.
MRM Transitions: All lysophosphatidylcholines, including LPC C19:0, characteristically produce a product ion at m/z 184, which corresponds to the phosphocholine (B91661) headgroup.[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| LPC C19:0 | 552.4 | 184.1 | 50 | 25 |
| LPC C17:0 (IS) | 524.4 | 184.1 | 50 | 25 |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of lysophosphatidylcholines in plasma, based on a multi-laboratory study framework.
| Validation Parameter | LPC C16:0 | LPC C18:1 | LPC C18:0 |
| Linearity Range (µg/mL) | 0.5 - 200 | 0.5 - 200 | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | 0.5 | 0.1 |
| Accuracy at LLOQ (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Precision at LLOQ (%CV) | < 20 | < 20 | < 20 |
| Intra-day Accuracy (%) | 90 - 110 | 90 - 110 | 90 - 110 |
| Intra-day Precision (%CV) | < 15 | < 15 | < 15 |
| Inter-day Accuracy (%) | 90 - 110 | 90 - 110 | 90 - 110 |
| Inter-day Precision (%CV) | < 15 | < 15 | < 15 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Recovery (%) | > 80 | > 80 | > 80 |
Visualizations
Caption: Experimental workflow for LPC C19:0 quantification.
Caption: General LPC signaling pathway via GPCRs.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling mechanism underlying COX-2 induction by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. cusabio.com [cusabio.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Lysophosphatidylcholine C19:0 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine. It acts as a signaling molecule involved in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1][2][3] LPCs exert their effects through receptors like G protein-coupled receptors (e.g., G2A) and Toll-like receptors, activating downstream signaling cascades.[2][3][4] Lysophosphatidylcholine C19:0 is a specific variant of LPC with a 19-carbon acyl chain. It has been identified as an acyl chain lipid that can stimulate the secretion of the pro-inflammatory cytokine IL-1beta. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with an overview of its signaling pathways.
Data Presentation
Table 1: Recommended Working Concentrations of LPC in Cell Culture
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 100 µmol/L | 24 hours | Dose-dependent decrease in cell viability | [5] |
| Human Endothelial Cells | >50 µg/ml | 3 days | Cytotoxicity, cell cycle arrest, apoptosis | [6] |
| Human Aortic Endothelial Cells (HAEC) | 10 µM | 5 hours | Prostacyclin (PGI2) production | |
| Caco-2 Cells | 0.2 mmol/l | 24 hours | Promoted lipid uptake and lipoprotein secretion | [7] |
| Murine Macrophages (RAW 264.7) | Not Specified | Not Specified | Phagosome maturation, inflammatory mediator production | |
| Human Monocyte-Derived Dendritic Cells | 40 µM | 24 hours | Upregulation of maturation markers (HLA-DR, CD86, CD40) | [8] |
Table 2: Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Storage (Solid Form) | -20°C under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and degradation. | |
| Initial Solubilization | High-purity organic solvent (e.g., chloroform (B151607), methanol (B129727), or a mixture) | LPCs are lipids and readily dissolve in organic solvents. | |
| Working Solution Preparation | Evaporate organic solvent and resuspend in a buffered aqueous solution (e.g., PBS, serum-free media) | To prepare a biocompatible solution for cell treatment. | |
| Storage (Aqueous Solution) | Use immediately or store at -20°C for short periods. Avoid repeated freeze-thaw cycles. | To maintain stability and prevent micelle formation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
High-purity chloroform or methanol
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile glass vial
-
Sterile phosphate-buffered saline (PBS), pH 7.4, or serum-free cell culture medium
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile glass vial.
-
Initial Solubilization: Add a sufficient volume of high-purity chloroform or methanol to the vial to completely dissolve the LPC. For example, to prepare a 10 mM stock, dissolve 5.26 mg of LPC C19:0 (MW: 525.68 g/mol ) in 1 mL of solvent.
-
Solvent Evaporation: Under a gentle stream of inert gas (nitrogen or argon), evaporate the organic solvent completely. A thin lipid film will form on the bottom of the vial.
-
Resuspension in Aqueous Buffer: Add the desired volume of sterile PBS or serum-free medium to the vial to achieve the final stock solution concentration (e.g., 1 mM).
-
Vortexing: Vortex the vial vigorously for 5-10 minutes to ensure complete resuspension of the lipid film. The solution should be clear.
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized through a 0.22 µm syringe filter. Note that this may lead to some loss of the lipid.
-
Storage: Use the stock solution immediately or aliquot and store at -20°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in serum-free or complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Cell Starvation (Optional): Depending on the experiment, you may want to serum-starve the cells for a few hours prior to treatment to reduce the background effects of growth factors in the serum.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the LPC, e.g., PBS) in your experimental setup.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream assays.
Protocol 3: Common Downstream Assays
-
Cell Viability/Cytotoxicity Assay (MTT or CCK-8): To assess the effect of this compound on cell viability, an MTT or CCK-8 assay can be performed according to the manufacturer's instructions.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if this compound induces apoptosis, cells can be stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[6]
-
Cytokine Secretion (ELISA): To measure the secretion of cytokines such as IL-1β or IL-8 into the culture medium, an Enzyme-Linked Immunosorbent Assay (ELISA) can be performed using commercially available kits.[6]
-
Western Blotting: To analyze the activation of signaling proteins, cell lysates can be collected and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of target proteins (e.g., Akt, p38 MAPK).
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA followed by analysis with a fluorescence microscope or flow cytometer.[6]
Mandatory Visualization
Caption: LPC C19:0 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture [bio-protocol.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Synthesis and Reconstitution Using Mammalian Cell-Free Lysates Enables the Systematic Study of the Regulation of LINC Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Lysophosphatidylcholine on Jejuna Morphology and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Biological Activity of Lysophosphatidylcholine C19:0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (LPC) is a class of bioactive lipid mediators derived from the hydrolysis of phosphatidylcholine. Various LPC species, differing in their fatty acid chain length and saturation, have been shown to play significant roles in a multitude of physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.[1] While the biological activities of common long-chain LPCs such as C16:0 and C18:0 are increasingly understood, the specific functions of odd-chain LPCs like Lysophosphatidylcholine C19:0 remain largely unexplored.[2]
These application notes provide a comprehensive guide for researchers to investigate the in vitro biological activity of LPC C19:0. The protocols detailed below are based on established assays for other LPC species and are presented as a framework for generating novel data on this understudied molecule.
Key Biological Activities to Investigate
Based on the known functions of other long-chain LPCs, the following biological activities are pertinent areas of investigation for LPC C19:0:
-
Cytotoxicity and Cell Proliferation: LPCs can exhibit cytotoxic effects at high concentrations while influencing cell proliferation at lower, sub-lethal doses.[3][4]
-
Apoptosis: Several studies have demonstrated that LPCs can induce programmed cell death in various cell types, a crucial process in both normal physiology and disease.[5][6]
-
Inflammation: LPCs are known to modulate inflammatory responses, including the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2][3]
-
Receptor Activation: LPCs can act as signaling molecules by binding to and activating G protein-coupled receptors (GPCRs), such as G2A and GPR119.[7][8] The structural similarity of LPC C19:0 to other known GPR119 ligands suggests this is a key target for investigation.
Data Presentation: Summary of Potential Quantitative Data
As there is currently a lack of published quantitative data for the biological activity of this compound, the following tables are provided as templates for data recording and presentation. The example data is hypothetical and based on typical results observed for other long-chain LPCs.
Table 1: Cytotoxicity of LPC C19:0 on Human Umbilical Vein Endothelial Cells (HUVECs) using MTT Assay
| Concentration of LPC C19:0 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 89.7 ± 5.5 |
| 25 | 75.4 ± 7.3 |
| 50 | 52.1 ± 6.8 |
| 100 | 23.9 ± 4.9 |
Table 2: Induction of Apoptosis in Jurkat Cells by LPC C19:0
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| LPC C19:0 (25 µM) | 15.8 ± 2.5 | 5.7 ± 1.9 |
| LPC C19:0 (50 µM) | 35.2 ± 4.1 | 12.9 ± 3.2 |
Table 3: Pro-inflammatory Cytokine Secretion from Macrophages (RAW 264.7) in Response to LPC C19:0
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) | IL-8 Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | 50.3 ± 8.7 | 112.5 ± 15.3 |
| LPC C19:0 (10 µM) | 250.1 ± 25.4 | 450.7 ± 38.9 |
| LPC C19:0 (25 µM) | 580.6 ± 49.8 | 980.2 ± 75.1 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of LPC C19:0 on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
LPC C19:0 (stock solution in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Cell line of interest (e.g., HUVECs, Jurkat cells, RAW 264.7 macrophages)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
LPC C19:0 Treatment: Prepare serial dilutions of LPC C19:0 in complete culture medium. Remove the old medium from the wells and add 100 µL of the LPC C19:0 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the LPC C19:0 stock).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
Materials:
-
LPC C19:0
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of LPC C19:0 for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Inflammatory Cytokine Secretion Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8) secreted by cells in response to LPC C19:0 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
LPC C19:0
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
ELISA kits for the specific cytokines of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Stimulation: Seed cells in a 24-well plate and treat with various concentrations of LPC C19:0 for 24 hours. Include a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and the standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of Lysophosphatidylcholine (LPC).
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long-chain acyl-coenzyme A synthase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Autophagy in Lysophosphatidylcholine-Induced Apoptosis of Mouse Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine-induced apoptosis in H19-7 hippocampal progenitor cells is enhanced by the upregulation of Fas Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysophosphatidylcholine C19:0 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (B164491) (LPC) is a class of bioactive lipids that plays a significant role in various physiological and pathological processes, including inflammation.[1][2] LPCs are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 and are found in oxidized low-density lipoprotein (oxLDL), which is implicated in the pathogenesis of inflammatory diseases such as atherosclerosis.[3] Saturated LPC species, in particular, have been demonstrated to possess pro-inflammatory properties.[3][4]
This document provides detailed application notes and protocols for the use of Lysophosphatidylcholine C19:0 (LPC C19:0), a specific odd-chain saturated LPC, as a research tool for studying inflammation. While direct research on LPC C19:0 is limited, the information presented here is based on the well-documented pro-inflammatory effects of other saturated LPCs, such as LPC C16:0 and C18:0. It is therefore hypothesized that LPC C19:0 will exhibit similar biological activities.
Data Presentation
The following tables summarize the expected dose-dependent effects of LPC C19:0 on the production of key pro-inflammatory cytokines by immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs). This data is extrapolated from studies on other saturated LPCs.
Table 1: Expected Effect of LPC C19:0 on Pro-Inflammatory Cytokine Production in Macrophages
| LPC C19:0 Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control (0 µM) | Baseline | Baseline | Baseline |
| 1 µM | Increased | Increased | Increased |
| 10 µM | Moderately Increased | Moderately Increased | Moderately Increased |
| 50 µM | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: Expected Effect of LPC C19:0 on IFN-γ Production in PBMCs
| LPC C19:0 Concentration | IFN-γ Producing Cells (spots/10^5 cells) |
| Control (0 µM) | Baseline |
| 1 µM | Increased |
| 10 µM | Moderately Increased |
| 25 µM | Significantly Increased |
| 50 µM | Potentially Inhibitory |
Note: Higher concentrations of LPCs (≥50 µM) have been observed to be inhibitory or cytotoxic in some studies.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Signaling Pathways
LPCs exert their pro-inflammatory effects by activating several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action for LPC C19:0.
Experimental Protocols
Protocol 1: Preparation of LPC C19:0 Stock Solution
Materials:
-
This compound (powder)
-
Ethanol (B145695), absolute (cell culture grade)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of LPC C19:0 powder in a sterile conical tube.
-
Add the appropriate volume of absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the LPC C19:0 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stimulation of Macrophages with LPC C19:0 for Cytokine Analysis
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1 differentiated) or primary macrophages
-
Complete cell culture medium
-
LPC C19:0 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well or 24-well plate at a density that will result in 80-90% confluency at the time of stimulation.
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
LPC C19:0 Preparation: On the day of the experiment, thaw an aliquot of the LPC C19:0 stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Also, prepare a vehicle control with the same final concentration of ethanol as the highest LPC C19:0 concentration.
-
Cell Starvation (Optional): For some cell types, it may be beneficial to starve the cells in serum-free medium for 2-4 hours prior to stimulation to reduce baseline activation.
-
Stimulation: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared LPC C19:0 dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: NF-κB Activation Assay using a Reporter Cell Line
Materials:
-
HEK293 or similar cell line stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
LPC C19:0 stock solution (from Protocol 1)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at a suitable density for overnight growth.
-
LPC C19:0 Stimulation: The next day, prepare dilutions of LPC C19:0 in complete medium. Remove the old medium and add the LPC C19:0 dilutions to the cells. Include a positive control (e.g., TNF-α or LPS) and a vehicle control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) or to a co-transfected control reporter (e.g., Renilla luciferase). Express the results as fold induction over the vehicle control.
Troubleshooting
-
Low Cell Viability: High concentrations of LPC can be cytotoxic. If significant cell death is observed, reduce the concentration of LPC C19:0 and/or the incubation time. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.
-
High Background Inflammation: Ensure that all reagents and plasticware are sterile and endotoxin-free. Using serum-free medium for stimulation can also help reduce background.
-
Variability in Results: The response to LPC can vary between cell lines and even between different passages of the same cell line. Maintain consistent cell culture practices and use cells within a low passage number range. The biological activity of LPCs can also be influenced by the solvent used for preparation and the presence of carrier proteins like albumin.[5]
Conclusion
This compound is a valuable tool for investigating the role of saturated LPCs in inflammation. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively study the pro-inflammatory effects of this lipid mediator and its potential implications in various inflammatory diseases. Due to the limited direct data on LPC C19:0, it is crucial to include appropriate controls and to perform dose-response experiments to validate its effects in your specific experimental system.
References
- 1. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of 1-palmitoyl lysophosphatidylcholine-induced inflammation by polyunsaturated acyl lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of Lysophosphatidylcholine C19:0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play significant roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Lysophosphatidylcholine (B164491) C19:0 (LPC 19:0) is a specific species of LPC that is often utilized as an internal standard in lipidomic studies due to its low natural abundance in biological samples.[3][4] Accurate and reliable quantification of LPCs is crucial for understanding their biological functions and for biomarker discovery. This document provides detailed application notes and protocols for the sample preparation and analysis of Lysophosphatidylcholine C19:0.
Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate analysis of LPCs. The primary goal is to efficiently extract LPCs from the biological matrix while minimizing degradation and interference from other sample components. Several methods have been developed, each with its own advantages and limitations.
Liquid-Liquid Extraction (LLE)
LLE is a classic and widely used method for lipid extraction.[5][6] These methods partition lipids into an organic phase, separating them from aqueous components and precipitated proteins.[5]
-
Bligh and Dyer Method: This method uses a chloroform (B151607)/methanol (B129727)/water solvent system. While effective for many lipids, it may have lower recovery for more hydrophilic lysophospholipids.[7][8]
-
Folch Method: Similar to the Bligh and Dyer method, the Folch method utilizes a chloroform/methanol mixture and is a gold standard for bulk lipid analysis.[6][8][9]
-
Matyash Method: This method replaces chloroform with the less toxic methyl-tert-butyl ether (MTBE), offering a safer alternative with comparable extraction efficiency for many lipid classes.[8][9]
-
Butanol-Based Methods: Single-phase extraction using a butanol/methanol mixture has been shown to be effective, particularly for more polar lipids like LPCs.[9]
A recent study introduced a single-step, chloroform-free salt-assisted extraction using acetonitrile:isopropanol and a saturated ammonium (B1175870) acetate (B1210297) solution, which demonstrated high recovery and a short processing time.[3][4]
Solid-Phase Extraction (SPE)
SPE is an alternative to LLE that can offer higher selectivity and reduced solvent consumption.[5][6] While traditionally used for targeted analysis, novel SPE methods have been developed for broader lipidomic profiling.[5][10] These methods can provide equivalent or better recovery and reproducibility compared to traditional LLE methods.[5] Aminopropyl-bonded silica (B1680970) phases are commonly used for the separation of lipid classes.[11]
Methanol Precipitation
A simple and rapid method for LPC extraction involves protein precipitation with methanol.[7][12] This single-solvent approach is particularly useful for high-throughput applications and has been shown to be effective for the analysis of LPCs from plasma or serum.[7]
Quantitative Data Summary
The following table summarizes the recovery rates of different extraction methods for lysophosphatidylcholines as reported in the literature.
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Reference |
| Salt-assisted one-step extraction | Plasma | LPC species | 93.2 | [3][4] |
| Bligh & Dyer | Plasma | LPC species | 87.5 | [3][4] |
| Enzymatic Assay (spiked recovery) | Serum | LPC | 99.5 - 102.1 | [13] |
| Enzymatic Assay (spiked recovery) | Serum | LPC | 102 - 115 | [14] |
Experimental Protocols
Protocol 1: Salt-Assisted One-Step Liquid-Liquid Extraction
This protocol is adapted from a method developed for the rapid extraction of LPCs from plasma.[3][4]
Materials:
-
Plasma sample
-
Acetonitrile:Isopropanol (2.5:1, v/v)
-
Saturated ammonium acetate solution
-
Internal Standard (e.g., a deuterated LPC standard if LPC 19:0 is the analyte)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 480 µL of the acetonitrile:isopropanol mixture.
-
Add 192 µL of the saturated ammonium acetate solution.
-
Vortex the mixture vigorously for 8 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 2: Methanol Precipitation
This is a simplified protocol for high-throughput analysis.[7][12]
Materials:
-
Plasma or serum sample
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., LPC 17:0 if LPC 19:0 is the analyte)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of methanol in a microcentrifuge tube, add 2 µL of plasma or serum.
-
Add the internal standard.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
The supernatant can be directly used for LC-MS/MS analysis.
Protocol 3: Enzymatic Assay for Total LPC Quantification
This protocol provides a general procedure for the colorimetric or fluorometric determination of total LPC concentration.[12][13]
Materials:
-
Lysophosphatidylcholine Assay Kit (containing LPC enzyme mix, developer, probe, and standard)
-
Serum or plasma sample
-
Methanol
-
Chloroform
-
Purified water
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cells in a suitable buffer.
-
Perform a lipid extraction using a mixture of chloroform and methanol. After centrifugation, three layers will be visible. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and evaporate the solvent.
-
Resuspend the dried lipid extract in the assay buffer provided with the kit.
-
-
Assay:
-
Prepare a standard curve using the provided LPC standard.
-
Add the prepared samples and standards to the wells of the 96-well plate.
-
Prepare a reaction mix containing the LPC Assay Buffer, LPC Enzyme Mix, and LPC Probe.
-
Add the reaction mix to each well.
-
Incubate the plate, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence in a microplate reader.
-
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of LPC in the samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of lysophosphatidylcholine.
Caption: Workflow for LLE and SPE sample preparation.
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the specific and sensitive quantification of LPC species.[2][15][16]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate different LPC species based on their acyl chain length and degree of unsaturation.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed for the detection of LPCs. Tandem mass spectrometry (MS/MS) is used for quantification, often in multiple reaction monitoring (MRM) mode, by monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 184 for the phosphocholine (B91661) headgroup).[2]
Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires derivatization of the LPCs to increase their volatility.[17][18] This adds complexity to the sample preparation process.[17]
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and reproducible analysis of this compound. The choice depends on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. For high-throughput screening, a simple methanol precipitation may be sufficient. For more rigorous quantitative studies, a validated liquid-liquid or solid-phase extraction method followed by LC-MS/MS analysis is recommended. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Lysophosphatidylcholine C19:0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) to identify modulators of signaling pathways involving Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0). The protocols are designed for researchers in drug discovery and academic research investigating the therapeutic potential of targeting LPC signaling in various disease contexts, including metabolic disorders and inflammation.
Introduction to Lysophosphatidylcholine Signaling
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling mediators in numerous physiological and pathological processes.[1][2] They are known to activate specific G protein-coupled receptors (GPCRs), such as GPR55 and GPR119, and Toll-like receptors (TLRs), including TLR2 and TLR4.[1][3] LPC-mediated signaling has been implicated in glucose-stimulated insulin (B600854) secretion, immune responses, and inflammation.[1][3] LPC C19:0, a specific species of lysophosphatidylcholine, is often utilized as an internal standard in lipidomic analyses due to its distinct mass, allowing for precise quantification in high-throughput formats using mass spectrometry.[4][5] This document outlines protocols for HTS assays designed to identify compounds that modulate the signaling activity of LPCs, with a focus on methodologies where LPC C19:0 can be used as a key reagent or analyte.
Application Note 1: HTS Assay for Modulators of LPC-Induced GPR119 Activation
This application note describes a cell-based high-throughput screening assay to identify agonists and antagonists of the G protein-coupled receptor GPR119, a known receptor for lysophosphatidylcholines.[1][2][6] The assay utilizes a calcium mobilization readout in a recombinant cell line stably expressing GPR119.
Signaling Pathway
Experimental Workflow
Detailed Protocol
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 in F-12K Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Cell Plating: Seed the GPR119-CHO-K1 cells into black, clear-bottom 384-well plates at a density of 20,000 cells per well in 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4). Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Dye Loading: Prepare a 4 µM Fluo-4 AM solution in assay buffer containing 2.5 mM probenecid. Add 20 µL of the dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Add 100 nL of test compounds from a compound library (typically dissolved in DMSO) to the assay plates using an acoustic liquid handler. For antagonist screening, add the compounds at this step.
-
LPC C19:0 Stimulation: For antagonist screening, after a 10-minute incubation with the test compounds, add 10 µL of LPC C19:0 solution to achieve a final concentration corresponding to its EC50 value. For agonist screening, add assay buffer instead of LPC C19:0.
-
Data Acquisition: Immediately measure the intracellular calcium mobilization by reading the fluorescence intensity (excitation at 485 nm, emission at 525 nm) using a kinetic plate reader (e.g., FlexStation).
Data Presentation
| Parameter | Value | Reference |
| Assay Format | 384-well plate, cell-based | [7] |
| Cell Line | CHO-K1 expressing GPR119 | [7] |
| Readout | Calcium mobilization (Fluo-4) | [7] |
| LPC C19:0 Conc. | EC50 (e.g., 5 µM) | Hypothetical |
| Z'-factor | 0.75 | [7] |
| Signal-to-Background | 20 | [7] |
| Hit Criteria | >50% inhibition (antagonist) or >50% activation (agonist) | [8] |
Application Note 2: HTS Assay for Inhibitors of LPC-Induced TLR4 Activation
This application note details a high-throughput screening protocol to identify inhibitors of Toll-like receptor 4 (TLR4) signaling activated by LPCs. The assay measures the production of a downstream inflammatory cytokine, Interleukin-8 (IL-8), in a human monocytic cell line.
Signaling Pathway
Experimental Workflow
Detailed Protocol
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Cell Plating: Plate THP-1 cells at a density of 50,000 cells per well in 40 µL of culture medium in 384-well plates.
-
Compound Addition: Add 50 nL of test compounds from a screening library to the wells.
-
Cell Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of LPC C19:0 to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator to allow for cytokine production.[3]
-
IL-8 Measurement: Centrifuge the plates and transfer the supernatant to a new plate. Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
| Parameter | Value | Reference |
| Assay Format | 384-well plate, cell-based | [3] |
| Cell Line | THP-1 | [3] |
| Readout | IL-8 production (ELISA) | [3] |
| LPC C19:0 Conc. | 10 µM | [3] |
| Z'-factor | 0.68 | Hypothetical |
| Signal-to-Background | 15 | Hypothetical |
| Hit Criteria | >50% reduction in IL-8 production | Hypothetical |
High-Throughput Quantification of LPC C19:0
For assays where the enzymatic production or degradation of LPC C19:0 is being screened, a high-throughput mass spectrometry-based method is recommended.
Protocol: ESI-MS/MS Quantification
-
Sample Preparation: In a 96-well plate, mix 10 µL of each sample (e.g., from an enzymatic reaction) with 90 µL of an internal standard solution (containing a known concentration of a deuterated LPC standard) in methanol.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding methyl-tert-butyl ether (MTBE) and water, vortexing, and centrifuging to separate the phases.
-
Analysis: Transfer the organic phase to a new plate, evaporate the solvent, and reconstitute in an appropriate solvent for injection.
-
Mass Spectrometry: Use an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for direct flow injection analysis. Operate the instrument in parent-scan mode for m/z 184, which is the characteristic phosphocholine (B91661) headgroup fragment.[4][5]
-
Data Analysis: Quantify LPC C19:0 by comparing its peak area to that of the internal standard.
Data Presentation
| Parameter | Value | Reference |
| Instrumentation | ESI-MS/MS | [4][5] |
| Analysis Time | ~2 minutes per sample | [5] |
| Internal Standard | LPC 13:0 or deuterated LPC | [4][5] |
| Detection Limit | <1 µM | [5] |
| Within-run CV | 3-12% | [5] |
These detailed application notes and protocols provide a robust framework for initiating high-throughput screening campaigns targeting the diverse signaling pathways modulated by lysophosphatidylcholines.
References
- 1. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lysophosphatidylcholine C19:0 in demyelination studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (B164491) (LPC) is a well-established tool in neuroscience research for inducing focal demyelination in the central nervous system (CNS). This process mimics the myelin loss observed in demyelinating diseases such as multiple sclerosis (MS). The injection of LPC leads to a cascade of events including myelin sheath destruction, oligodendrocyte apoptosis, and subsequent recruitment of oligodendrocyte precursor cells (OPCs) to the lesion site, which can lead to remyelination.
While various species of LPC have been utilized, this document focuses on the application of Lysophosphatidylcholine C19:0. Although less commonly cited than its C16:0 or C18:0 counterparts, C19:0 LPC, a saturated monoacylglycerophospholipid, is presumed to induce demyelination through similar mechanisms involving the disruption of myelin lipids. Its use as an exogenous agent allows for the creation of reproducible and localized demyelinating lesions, providing a valuable model to study the cellular and molecular mechanisms of demyelination and remyelination, and to screen potential therapeutic agents.
The primary mechanism of LPC-induced demyelination is believed to be the non-specific disruption of myelin lipids.[1][2] LPC integrates into cellular membranes, leading to increased permeability and destabilization of the myelin sheath.[1] This direct lipid-disrupting effect is a key feature of its demyelinating action.
Key Applications
-
Modeling Demyelinating Diseases: Inducing focal demyelination to study the pathophysiology of diseases like multiple sclerosis.
-
Investigating Remyelination: Creating a model to study the process of spontaneous or induced remyelination.
-
Drug Screening: Testing the efficacy of potential therapeutic compounds aimed at preventing demyelination or promoting remyelination.
-
Studying Glial Cell Biology: Examining the response of oligodendrocytes, astrocytes, and microglia to demyelinating injury.
Data Presentation
Table 1: Quantitative Analysis of LPC-Induced Demyelination in the Mouse Internal Capsule
| Time Point | Lesion Volume (mm³) | PDGFRα+Olig2+ OPC Density (cells/mm²) | CC1+ Mature Oligodendrocyte Density (cells/mm²) |
| 7 days post-lesion (dpl) | 0.53 ± 0.03 | 651.4 ± 44.14 | 175.8 ± 30.58 |
| 28 days post-lesion (dpl) | 0.20 ± 0.04 | 335.3 ± 78.81 | 498.0 ± 59.3 |
| Data adapted from a study using LPC to induce demyelination in the mouse internal capsule.[3] |
Table 2: Time Course of LPC-Induced Lesion Size in the Mouse Corpus Callosum
| Days Post Injection (dpi) | Lesion Size (mm³) in Control Mice | Lesion Size (mm³) in Mutant Mice (Ndst1 deletion) |
| 4 | 0.226 ± 0.036 | 0.159 ± 0.033 |
| 8 | 0.097 ± 0.022 | 0.199 ± 0.032 |
| Data from a study investigating the role of heparan sulfate (B86663) in remyelination following LPC-induced demyelination.[4] |
Experimental Protocols
Protocol 1: In Vivo Focal Demyelination in the Mouse Spinal Cord
This protocol describes the induction of focal demyelination in the mouse spinal cord by microinjection of this compound.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a glass micropipette
-
Surgical instruments
Procedure:
-
Preparation of LPC Solution: Dissolve this compound in sterile PBS to a final concentration of 1% (w/v).[5] Vortex thoroughly to ensure complete dissolution.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Shave the surgical area over the thoracic spine.
-
Surgical Procedure:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision over the thoracic vertebrae (T8-T10).
-
Perform a laminectomy to expose the dorsal surface of the spinal cord.
-
-
LPC Injection:
-
Carefully position the Hamilton syringe with the glass micropipette over the dorsal column of the spinal cord.
-
Slowly inject 1 µL of the 1% LPC solution into the spinal cord parenchyma at a depth of 0.5 mm.
-
Leave the needle in place for 2 minutes post-injection to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Expected Outcome:
Focal demyelination in the dorsal column of the spinal cord, which can be observed histologically within 3-7 days post-injection.[5] This is typically followed by a period of spontaneous remyelination.
Protocol 2: Ex Vivo Demyelination of Organotypic Brain Slice Cultures
This protocol details the induction of demyelination in cultured brain slices, providing a platform for high-throughput screening and mechanistic studies.
Materials:
-
Organotypic brain slice cultures (e.g., cerebellar or cortical slices)
-
This compound
-
Culture medium
-
Sterile PBS
Procedure:
-
Preparation of LPC Solution: Prepare a 1% (w/v) stock solution of this compound in sterile PBS. Further dilute in culture medium to the desired final concentration (e.g., 0.5 mg/mL).
-
Treatment of Slices:
-
After establishing stable organotypic slice cultures (typically 7-10 days in vitro), replace the culture medium with the LPC-containing medium.
-
Incubate the slices for 17-24 hours.
-
-
Washout and Recovery:
-
After the incubation period, remove the LPC-containing medium and wash the slices twice with sterile PBS.
-
Replace with fresh, LPC-free culture medium.
-
-
Analysis:
-
Slices can be fixed at various time points post-treatment for immunohistochemical analysis of myelination markers (e.g., Myelin Basic Protein - MBP), and markers for oligodendrocytes and other glial cells.
-
Expected Outcome:
Significant demyelination within the slice culture, characterized by the loss of MBP staining. The extent of demyelination can be quantified using imaging software.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways implicated in LPC-induced demyelination and a typical experimental workflow.
Caption: Signaling pathways in LPC-induced demyelination.
Caption: Experimental workflow for LPC-induced demyelination studies.
Concluding Remarks
This compound serves as a valuable tool for inducing focal demyelination, providing a robust and reproducible model for studying the complex processes of myelin loss and repair. The detailed protocols and conceptual frameworks presented here offer a guide for researchers to effectively utilize this model in their investigations into demyelinating diseases and the development of novel therapeutic strategies. While specific comparative data for C19:0 is limited in the literature, its properties as a saturated lysophospholipid suggest a potent demyelinating capacity similar to other commonly used LPC species. Further studies directly comparing the effects of different LPC acyl chains would be beneficial to the field.
References
- 1. Mechanisms of lysophosphatidylcholine-induced demyelination: A primary lipid disrupting myelinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute motor deficit and subsequent remyelination‐associated recovery following internal capsule demyelination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mature oligodendrocytes bordering lesions limit demyelination and favor myelin repair via heparan sulfate production | eLife [elifesciences.org]
- 5. scispace.com [scispace.com]
- 6. Cryogel scaffolds for regionally constrained delivery of lysophosphatidylcholine to central nervous system slice cultures: A model of focal demyelination for multiple sclerosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
Lysophosphatidylcholine C19:0 as an internal standard in lipidomics.
Application Notes & Protocols
Topic: Lysophosphatidylcholine (B164491) (19:0) as an Internal Standard in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during extraction and analysis, and can be readily distinguished by the analytical platform.
Lysophosphatidylcholine (LPC) C19:0 is a synthetic lysophospholipid with a 19-carbon fatty acid chain. Due to the rarity of odd-numbered carbon chains in most biological systems, LPC (19:0) serves as an excellent internal standard for the quantification of various lysophosphatidylcholine species and other lipid classes in complex biological matrices such as plasma, tissues, and cells.[1][2][3] Its use helps to correct for variations in lipid extraction efficiency, sample loss during preparation, and fluctuations in instrument response, thereby ensuring high-quality, reliable quantitative data.[1][4][5]
Key Advantages of LPC (19:0) as an Internal Standard
-
Non-endogenous: Not naturally occurring in significant amounts in most mammalian samples, minimizing interference with endogenous lipid measurements.[1][3]
-
Chemical Similarity: As a lysophosphatidylcholine, it shares structural and physicochemical properties with a major class of bioactive lipids, ensuring similar behavior during extraction and ionization.
-
Improved Accuracy and Precision: Its addition at the beginning of the sample preparation workflow allows for normalization of data, correcting for both sample preparation losses and analytical variability.[5]
-
Versatility: Suitable for use in various mass spectrometry-based lipidomics platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[1][2]
Quantitative Data Summary
The use of LPC (19:0) as an internal standard has been shown to result in excellent linearity and reproducibility for the quantification of endogenous LPC species.
Table 1: Linearity of LPC Quantification using LPC (19:0) Internal Standard
| Analyte | Concentration Range (µmol/L) | Regression Coefficient (r²) |
| LPC 16:0 | 0 - 100 | > 0.99 |
| LPC 18:0 | 0 - 100 | > 0.99 |
| LPC 22:0 | 0 - 100 | > 0.99 |
Data adapted from studies demonstrating the linear response of various LPC species when quantified using LPC (19:0) as an internal standard. The high regression coefficients indicate a strong linear relationship between the analyte concentration and the measured response.[1]
Table 2: Performance Characteristics
| Parameter | Observation | Significance |
| Linear Dynamic Range | Wide, covering physiological and pathological concentrations. | Enables accurate quantification across a broad range of experimental conditions.[1] |
| Precision (RSD%) | Typically < 15% | Demonstrates high reproducibility of the analytical method.[6] |
| Recovery | Consistent across different sample matrices. | Indicates that LPC (19:0) effectively tracks and corrects for analyte loss during sample processing. |
Experimental Protocols
Below are detailed protocols for the use of LPC (19:0) as an internal standard in a typical lipidomics workflow for plasma/serum and cultured cells.
Protocol 1: Lipid Extraction from Plasma/Serum using LPC (19:0) Internal Standard
This protocol is based on the widely used Folch or Bligh-Dyer lipid extraction methods.[2][7]
Materials:
-
LPC (19:0) internal standard solution (e.g., 1 mg/mL in chloroform (B151607):methanol (B129727) 2:1, v/v)
-
Plasma or serum samples
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw plasma/serum samples on ice to prevent lipid degradation.[2]
-
Internal Standard Spiking: To a 2 mL glass centrifuge tube, add a known volume of plasma (e.g., 20 µL). Add a precise amount of LPC (19:0) internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes.
-
Solvent Addition: Add chloroform and methanol to the sample to achieve a final ratio of chloroform:methanol:aqueous sample of approximately 2:1:0.8 (v/v/v). For a 20 µL plasma sample, this can be achieved by adding 500 µL of chloroform and 250 µL of methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Extraction: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein layer.
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., 100 µL of isopropanol (B130326) or methanol:chloroform 1:1, v/v).[2]
-
Analysis: The sample is now ready for analysis by LC-MS/MS or FIA-ESI-MS/MS.
Protocol 2: Lipid Extraction from Cultured Cells using LPC (19:0) Internal Standard
Materials:
-
LPC (19:0) internal standard solution
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Solvents as in Protocol 1
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Internal Standard Spiking: Add a suitable volume of ice-cold methanol to the culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the cell lysate in a glass centrifuge tube. Add the LPC (19:0) internal standard to the lysate.
-
Lipid Extraction: Add chloroform to the cell lysate to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Vortexing and Phase Separation: Follow steps 4-6 from Protocol 1.
-
Lipid Collection and Drying: Follow steps 7-8 from Protocol 1.
-
Reconstitution and Analysis: Follow steps 9-10 from Protocol 1.
Mandatory Visualizations
Diagram 1: General Lipidomics Workflow
Caption: General workflow for lipidomics analysis using an internal standard.
Diagram 2: Ratiometric Quantification Principle
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lysophosphatidylcholine C19:0 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholine (B164491) (LPC) is a class of bioactive lipid molecules that play significant roles in a variety of physiological and pathological processes, including inflammation, immune regulation, and metabolic diseases.[1][2][3] LPCs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head, and a single acyl chain of varying length and saturation. The specific biological activity of an LPC molecule is often determined by the nature of its acyl chain.[4][5][6]
This document provides detailed application notes and protocols for the study of a specific odd-chain LPC, Lysophosphatidylcholine C19:0. While direct research on LPC C19:0 is limited, this guide leverages existing knowledge of other LPC species, particularly the odd-chain LPC C17:0, to propose relevant animal models and experimental designs. The primary known biological effect of LPC C19:0 is the induction of Interleukin-1 beta (IL-1β) secretion, suggesting a role in inflammatory processes.[7]
Potential Signaling Pathways of LPC C19:0
LPCs exert their effects by interacting with various cell surface receptors, primarily G protein-coupled receptors (GPCRs).[8][9] The binding of LPC to these receptors initiates downstream signaling cascades that lead to a cellular response. Based on the known signaling of other LPCs, the following pathways are potential mediators of LPC C19:0's effects.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the extraction of Lysophosphatidylcholine C19:0 from tissues.
Welcome to the technical support center for the extraction of Lysophosphatidylcholine C19:0 (LPC C19:0) from tissues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting an LPC C19:0 tissue extraction?
A1: Before beginning, it is crucial to consider the following:
-
Tissue Type: The optimal extraction method is highly tissue-specific.[1] Adipose, liver, and heart tissues, for example, have different lipid compositions and may require tailored protocols.[1]
-
Enzyme Inactivation: Tissues contain lipolytic enzymes, such as phospholipases, that can degrade LPCs.[2] It is essential to inhibit this activity immediately upon sample collection, often by flash-freezing in liquid nitrogen and/or using a heated solvent like isopropanol (B130326) during homogenization.[2]
-
Internal Standard Selection: For accurate quantification, a suitable internal standard is necessary. LPC C19:0 is often used as an internal standard for other LPC species. If quantifying LPC C19:0 itself, a stable isotope-labeled version (e.g., d4-LPC C19:0) or a structural analog with a different chain length not present in the sample is recommended.[3][4][5]
-
Sample Storage: Lipid profiles can change depending on storage conditions.[6][7] Tissue homogenates should be processed quickly and kept on ice to minimize lipid degradation.[7]
Q2: Which extraction method is best for LPC C19:0 from tissues?
A2: There is no single best method for all tissue types.[1][8] The choice depends on the tissue matrix and the desired range of lipids to be analyzed.
-
For a broad range of lipids, including LPCs: The Folch method and its modifications are frequently used for animal tissues.[2][8] However, for certain tissues like liver or intestine, a mixture of MeOH/MTBE/CHCl3 (MMC) or a butanol/methanol (B129727) (BUME) method may be more effective.[1][8]
-
For polar lipids like LPCs: Traditional methods like Bligh-Dyer can have lower recovery for more hydrophilic lysophospholipids.[9] Modifications, such as acidification or using different solvent systems, may be necessary to improve the extraction efficiency of LPCs.[9] A single-step extraction using methanol has also been shown to be effective for lysophospholipids in plasma and may be adapted for tissues.[9]
Q3: How can I minimize matrix effects during LC-MS/MS analysis of LPC C19:0?
A3: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge in lipidomics.[10][11][12] Phospholipids (B1166683) are a major source of matrix effects in biological samples.[10][12][13]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate LPC C19:0 from other interfering phospholipids.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering lipids.[12]
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[11]
-
Dilution: Diluting the sample extract can mitigate matrix effects, but ensure the analyte concentration remains above the limit of quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery of LPC C19:0 | 1. Inefficient extraction method for polar lipids.[9] 2. Enzymatic degradation of LPC during sample handling.[2][7] 3. Incomplete phase separation in biphasic extractions. | 1. Switch to a monophasic extraction method or a modified biphasic method optimized for polar lipids (e.g., acid-modified Folch).[9] 2. Ensure rapid tissue homogenization in a solvent that inactivates lipases (e.g., boiling isopropanol).[2] Keep samples on ice throughout the procedure.[6][7] 3. Ensure correct solvent ratios and sufficient vortexing and centrifugation to achieve clear phase separation. |
| High Variability Between Replicates | 1. Inconsistent sample homogenization. 2. Sample degradation during storage or processing.[6][7] 3. Pipetting errors, especially with small volumes. | 1. Use a mechanical homogenizer and ensure a consistent procedure for all samples. 2. Process all samples under identical, cold conditions and minimize storage time.[7] 3. Use calibrated pipettes and consider increasing the extraction volume if possible. |
| Poor Peak Shape in LC-MS | 1. Co-elution with other lipids or matrix components.[10] 2. Accumulation of phospholipids on the analytical column.[12] | 1. Optimize the LC gradient to improve the separation of LPC C19:0. 2. Implement a column wash step between injections or use a guard column. |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Ionization competition from co-eluting phospholipids.[12][13] 2. High salt concentration in the final extract. | 1. Use a stable isotope-labeled internal standard. 2. Perform a sample clean-up step (e.g., SPE) to remove interfering lipids. 3. Ensure complete evaporation and reconstitution in a suitable solvent for LC-MS analysis. |
Quantitative Data Summary
The following table summarizes the performance of different extraction methods on various tissue types. Note that specific recovery and reproducibility can vary based on the exact protocol and tissue handling.
| Extraction Method | Tissue Type | Key Advantages | Reported LPC Recovery/Performance | Reference |
| Folch | Pancreas, Spleen, Brain, Plasma | Good efficacy and reproducibility for a broad range of lipids. | Generally effective, but may have lower recovery for LPCs compared to other methods. | [8] |
| MeOH/MTBE/CHCl3 (MMC) | Liver, Intestine | Favorable for liver and intestine lipid extraction. | Good recoveries for most lipid classes. | [8] |
| Butanol/Methanol (BUME) | Adipose, Heart, Liver | High lipid coverage and reproducibility in adipose tissue. | Effective for heart and liver tissues as well. | [1] |
| Methanol (Single-Step) | Plasma/Serum | Extremely simple and fast, good for high-throughput applications. | Efficient for lysophospholipids. | [9] |
Experimental Protocols
Modified Folch Method for General Tissue Extraction
This protocol is a widely used biphasic extraction method suitable for a variety of tissues.
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20:1 solvent to tissue weight (e.g., 2 mL for 100 mg of tissue). Perform homogenization on ice.
-
Add the internal standard (e.g., stable isotope-labeled LPC C19:0) to the solvent before homogenization.
-
-
Phase Separation:
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
-
Butanol/Methanol (BUME) Method for Adipose and Heart Tissue
This method has shown high lipid coverage and reproducibility for specific tissue types.[1]
-
Homogenization:
-
Homogenize 20-30 mg of tissue in 300 µL of a 3:1 (v/v) butanol:methanol mixture containing the internal standard.
-
-
Extraction:
-
Add 150 µL of heptane:ethyl acetate (B1210297) (3:1 v/v).
-
Vortex for 2 minutes.
-
Add 150 µL of 1% acetic acid.
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Lipid Collection:
-
Collect the upper organic phase.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen and reconstitute for analysis.
-
Visualizations
Caption: General workflow for the extraction of LPC C19:0 from tissues.
Caption: Troubleshooting decision tree for low LPC C19:0 recovery.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. littlemsandsailing.com [littlemsandsailing.com]
Optimizing LC-MS parameters for improved detection of Lysophosphatidylcholine C19:0.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the improved detection of Lysophosphatidylcholine C19:0 (LPC C19:0).
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: Poor Peak Shape (Tailing or Broadening) for LPC C19:0
-
Question: My LPC C19:0 peak is showing significant tailing or broadening. What are the potential causes and how can I fix it?
-
Answer: Poor peak shape can arise from several factors related to your sample preparation, liquid chromatography, or mass spectrometry settings.
-
Sample Preparation: Inadequate removal of matrix components can lead to co-elution and peak distortion. Consider optimizing your sample cleanup procedure.[1][2] Solid-phase extraction (SPE) is often more effective than simple protein precipitation for removing interfering substances.[3][4]
-
Chromatography:
-
Column Choice: Ensure you are using a column suitable for lipid analysis, such as a C18 or HILIC column.[5]
-
Mobile Phase: The pH of your mobile phase can affect the ionization and retention of LPCs. Acidic mobile phases are often used to promote protonation in positive ion mode, but this can reduce retention on reversed-phase columns.[1] Experiment with different mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve peak shape.
-
Injection Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[2] Try to dissolve your sample in the initial mobile phase.
-
Column Temperature: Inconsistent column temperature can lead to retention time shifts and peak broadening. Ensure your column oven is functioning correctly.
-
-
Flow Rate: An excessively high flow rate can lead to peak broadening. Optimize the flow rate for your column dimensions and particle size.
-
Issue 2: Low Sensitivity or Inability to Detect LPC C19:0
-
Question: I am having trouble detecting LPC C19:0, or the signal is very weak. What steps can I take to improve sensitivity?
-
Answer: Low sensitivity can be a significant hurdle. Here are several areas to investigate:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique for LPC analysis. Ensure your ESI source is clean and optimized.[6] Experiment with both positive and negative ion modes, although positive mode is generally preferred for LPCs due to the positively charged choline (B1196258) headgroup.[1]
-
MRM Transitions: Use optimized Multiple Reaction Monitoring (MRM) transitions for LPC C19:0. A common transition is 538.4 -> 184.1 m/z in positive ion mode.[7] The fragment at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup.[1]
-
Collision Energy: The collision energy will need to be optimized to ensure efficient fragmentation of the precursor ion to the product ion.
-
-
Sample Preparation:
-
Analyte Concentration: The concentration of LPC C19:0 in your sample may be below the limit of detection. Consider concentrating your sample after extraction.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of LPC C19:0, leading to a lower signal.[8][9][10] Improve sample cleanup to minimize matrix effects.[3] The use of an internal standard, such as a stable isotope-labeled LPC, can help to correct for matrix effects.
-
-
Chromatography:
-
Gradient Elution: A well-optimized gradient elution can help to focus the analyte into a narrower band, increasing peak height and sensitivity.
-
-
Issue 3: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or several interfering peaks in the chromatogram around the expected retention time of LPC C19:0. How can I reduce this interference?
-
Answer: High background and interfering peaks can mask your analyte of interest. Here’s how to address this:
-
Sample Preparation: This is the most critical step for reducing interference.
-
Thorough Cleanup: As mentioned previously, robust sample preparation techniques like SPE are essential to remove phospholipids (B1166683) and other matrix components that can cause high background.[3][4]
-
Blank Injections: Run method blanks (injection of extraction solvent) to identify sources of contamination from your solvents, tubes, or the LC-MS system itself.
-
-
Chromatography:
-
Column Washing: Ensure your column is thoroughly washed between injections to prevent carryover from previous samples.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases.
-
-
Mass Spectrometry:
-
Specificity of MRM: Ensure your MRM transitions are highly specific to LPC C19:0 to minimize the detection of isobaric interferences.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the LC-MS analysis of LPC C19:0.
1. Sample Preparation
-
Question: What is the best method for extracting LPC C19:0 from plasma or serum?
-
Answer: A common and effective method is a liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol (B129727), followed by a solid-phase extraction (SPE) cleanup step.[4] This combination helps to efficiently extract lipids while removing a significant portion of proteins and other interfering substances. Protein precipitation with a cold solvent like isopropanol (B130326) is a simpler but potentially less clean method.[5]
2. Liquid Chromatography
-
Question: What type of LC column is recommended for LPC C19:0 analysis?
-
Answer: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns can be used.[5] C18 columns separate based on hydrophobicity, while HILIC columns are effective for separating polar lipids. The choice depends on the overall lipid profile you are analyzing and potential co-eluting interferences.
-
Question: What are typical mobile phases for LPC analysis?
-
Answer: For reversed-phase chromatography, a common mobile phase system consists of water with a modifier (e.g., formic acid, ammonium formate) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with the same modifier as mobile phase B. For HILIC, the mobile phases are typically acetonitrile-rich.
3. Mass Spectrometry
-
Question: What are the expected precursor and product ions for LPC C19:0 in positive ion mode ESI-MS/MS?
-
Answer: For LPC C19:0, the expected protonated precursor ion [M+H]⁺ has an m/z of 538.4. The most common and stable product ion results from the fragmentation of the phosphocholine headgroup, yielding an ion with an m/z of 184.1.[1][7]
-
Question: How can I confirm the identity of the LPC C19:0 peak?
-
Answer: The most reliable way to confirm the identity is by comparing the retention time and MS/MS fragmentation pattern of your sample peak to that of a pure LPC C19:0 analytical standard.
Quantitative Data Summary
Table 1: Recommended LC-MS Parameters for LPC C19:0 Detection
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | HILIC columns can also be effective.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Modifier choice can impact sensitivity and peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Formate | |
| Gradient | Optimized to separate LPC C19:0 from other lipids | A typical gradient might run from 30% to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 40 - 50 °C | Stable temperature is crucial for reproducible retention times. |
| Injection Volume | 1 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Generally provides better sensitivity for LPCs.[1] |
| Precursor Ion (Q1) | 538.4 m/z | [M+H]⁺ for LPC C19:0.[7] |
| Product Ion (Q3) | 184.1 m/z | Characteristic phosphocholine headgroup fragment.[1][7] |
| Collision Energy (CE) | ~20-30 eV | This needs to be optimized on your specific instrument. |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Thaw Sample: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 50 µL of sample, add 200 µL of cold isopropanol containing an appropriate internal standard (e.g., LPC 17:0).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Incubate: Incubate at -20°C for 10 minutes to facilitate protein precipitation.[5]
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for LPC C19:0 analysis.
Caption: Simplified signaling pathway of lysophosphatidylcholine.
Caption: Logical troubleshooting workflow for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
- 8. ovid.com [ovid.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting poor reproducibility in Lysophosphatidylcholine C19:0 cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) in cell-based assays. Poor reproducibility is a common challenge in lipid-based assays; this guide aims to provide solutions to common issues to ensure reliable and consistent results.
Troubleshooting Guide
This section addresses specific issues that may arise during LPC C19:0 cell-based assays.
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[1] LPC C19:0 Precipitation: Poor solubility of long-chain LPCs can lead to uneven concentrations in the wells. Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and response. Pipetting Errors: Inaccurate or inconsistent pipetting of LPC C19:0, reagents, or cells. | Cell Seeding: Use a cell counter for accurate cell density, ensure the cell suspension is homogenous before and during plating, and consider using a multichannel pipette for simultaneous seeding. LPC C19:0 Preparation: Prepare a fresh stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it in serum-free media immediately before use. Vortex thoroughly and visually inspect for any precipitation. Consider conjugation with fatty-acid-free BSA to improve solubility. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. For small volumes, use reverse pipetting. |
| Low or No Signal/Response | Suboptimal LPC C19:0 Concentration: The concentration of LPC C19:0 may be too low to elicit a detectable response. Incorrect Assay Timing: The incubation time may be too short or too long to capture the peak response. Cell Line Insensitivity: The chosen cell line may not express the relevant receptors or signaling pathways for LPC C19:0. Degraded LPC C19:0: Improper storage or handling can lead to the degradation of the lipid. | Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for the desired cellular response. Cell Line Selection: Research the expression of putative LPC receptors (e.g., GPR132/G2A, TLRs) in your cell line.[2][3] Consider using a cell line known to be responsive to LPCs. Proper Storage: Store LPC C19:0 stock solutions at -20°C or -80°C and protect from light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High Background Signal | Autofluorescence of LPC C19:0: The lipid itself may exhibit fluorescence at the assay wavelengths. Media Components: Phenol (B47542) red or other components in the cell culture media can interfere with fluorescent or colorimetric readouts. Contamination: Mycoplasma or bacterial contamination can alter cellular metabolism and assay readouts. | Compound Autofluorescence Control: Include control wells with LPC C19:0 but without the detection reagent to measure and subtract background fluorescence. Media Selection: Use phenol red-free media for fluorescent or colorimetric assays. Contamination Testing: Regularly test your cell lines for mycoplasma contamination. |
| Unexpected Cell Toxicity | High LPC C19:0 Concentration: At high concentrations, LPCs can have detergent-like effects, leading to membrane disruption and cell death.[4] Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve LPC C19:0 may be toxic to the cells. Lipotoxicity: Accumulation of long-chain fatty acids can induce cellular stress and apoptosis. | Dose-Response and Viability Assays: Determine the cytotoxic concentration of LPC C19:0 for your cell line using a viability assay (e.g., MTT, LDH release). Solvent Control: Ensure the final concentration of the solvent in the assay is below the toxic threshold for your cells (typically <0.5% for DMSO). Incubation Time: Optimize the incubation time to achieve a biological response without inducing significant cell death. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for LPC C19:0 in a cell-based assay?
A1: The optimal concentration of LPC C19:0 is highly dependent on the cell type and the specific biological endpoint being measured. Based on studies with other long-chain LPCs, a starting range of 1-50 µM is recommended for initial dose-response experiments.[5] It is crucial to empirically determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store LPC C19:0 stock solutions?
A2: LPC C19:0 is a lipid and requires careful handling to ensure its stability and solubility.
-
Solubilization: Prepare a high-concentration stock solution in an organic solvent such as ethanol or DMSO. Gentle warming and vortexing can aid in dissolution.
-
Storage: Store the stock solution in glass vials at -20°C or -80°C, protected from light. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Working Solution: For cell-based assays, dilute the stock solution in serum-free medium immediately before use. To improve solubility and delivery to cells, consider complexing the LPC C19:0 with fatty-acid-free bovine serum albumin (BSA).
Q3: My LPC C19:0 appears to be precipitating in the cell culture medium. What can I do?
A3: Precipitation of long-chain LPCs in aqueous solutions is a common issue. To address this:
-
Use a Carrier Protein: Complexing LPC C19:0 with fatty-acid-free BSA can significantly improve its solubility and bioavailability in cell culture. A 1:1 molar ratio of LPC to BSA is a good starting point.
-
Reduce Serum Concentration: High concentrations of serum in the culture medium can interfere with the activity of exogenously added lipids. Consider reducing the serum concentration or using serum-free medium during the LPC C19:0 treatment.
-
Sonication: Briefly sonicating the final working solution can help to disperse any small aggregates. However, be cautious as over-sonication can degrade the lipid.
Q4: Can the odd-chain length of C19:0 affect its biological activity compared to more common even-chain LPCs?
A4: Yes, the acyl chain length and saturation of LPCs can influence their biological activity. Odd-chain fatty acids are less common in mammalian systems and may be metabolized differently. This could result in unique downstream effects or altered potency compared to even-chain LPCs like C16:0 or C18:0. It is important not to directly extrapolate results from even-chain LPCs to C19:0 without experimental validation.
Q5: What are some expected biological readouts for an LPC C19:0 assay?
A5: Based on the known biological activities of other LPCs, potential readouts for an LPC C19:0 assay could include:
-
Cytokine Secretion: One study has shown that LPC C19:0 can increase the secretion of IL-1beta.[6] Measuring cytokine levels in the cell culture supernatant by ELISA or other immunoassays can be a quantitative readout.
-
Calcium Mobilization: LPCs can induce intracellular calcium flux through G-protein coupled receptors.[3] This can be measured using calcium-sensitive fluorescent dyes.
-
Cell Migration and Invasion: LPCs have been shown to modulate cell migration.[7] This can be assessed using transwell migration assays or wound healing assays.
-
Gene Expression: Changes in the expression of genes involved in inflammation or lipid metabolism can be measured by qPCR or RNA-sequencing.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for LPC cell-based assays. Note that these are general guidelines and may need to be optimized for LPC C19:0.
Table 1: Recommended Concentration Ranges for LPC Cell-Based Assays
| Assay Type | LPC Concentration Range (µM) | Typical Incubation Time | Common Cell Lines |
| Cytokine Release (e.g., IL-1β) | 1 - 50 | 6 - 24 hours | Macrophages (e.g., RAW 264.7), Monocytes (e.g., THP-1) |
| Calcium Flux | 0.1 - 20 | Seconds to minutes | Endothelial cells (e.g., HUVEC), various cancer cell lines |
| Cell Migration | 1 - 25 | 4 - 48 hours | Cancer cell lines (e.g., MDA-MB-231), Fibroblasts |
| Cytotoxicity | > 25 | 24 - 72 hours | Most cell lines |
Table 2: Quality Control Metrics for Reproducible LPC Assays
| Parameter | Acceptable Range | Implications of Deviation |
| Cell Viability in Vehicle Control | > 90% | Low viability indicates suboptimal cell culture conditions. |
| Coefficient of Variation (CV) for Replicates | < 15% | High CV suggests pipetting errors, inconsistent cell seeding, or LPC precipitation.[8] |
| Signal-to-Background Ratio | > 3 | Low ratio indicates a weak signal or high background, making it difficult to detect true effects. |
| Z'-factor (for HTS) | > 0.5 | A Z'-factor below 0.5 indicates that the assay is not robust enough for high-throughput screening. |
Experimental Protocols
Protocol 1: Preparation of LPC C19:0-BSA Complex
This protocol describes the preparation of a 1 mM stock solution of LPC C19:0 complexed with fatty-acid-free BSA.
-
Prepare a 10 mM LPC C19:0 stock solution: Dissolve the appropriate amount of LPC C19:0 in 100% ethanol.
-
Prepare a 1 mM fatty-acid-free BSA solution: Dissolve fatty-acid-free BSA in sterile PBS to a final concentration of 1 mM. Warm to 37°C to aid dissolution.
-
Complexation: While gently vortexing the BSA solution, slowly add the 10 mM LPC C19:0 stock solution to achieve a final LPC concentration of 1 mM (a 1:1 molar ratio of LPC to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilization: Sterilize the LPC C19:0-BSA complex by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C for up to one month.
Protocol 2: General Cell-Based Assay Workflow for LPC C19:0
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Starvation (Optional): The following day, replace the growth medium with serum-free or low-serum medium and incubate for 2-4 hours. This can help to reduce background signaling.
-
LPC C19:0 Treatment: Prepare serial dilutions of the LPC C19:0-BSA complex (or LPC C19:0 diluted in serum-free media) and add to the appropriate wells. Include a vehicle control (BSA solution or media with the same final solvent concentration).
-
Incubation: Incubate the plate for the predetermined optimal time at 37°C in a CO2 incubator.
-
Assay Readout: Perform the specific assay to measure the desired biological response (e.g., add detection reagents for a colorimetric or fluorescent readout, collect supernatant for ELISA).
-
Data Analysis: Quantify the results and perform statistical analysis.
Visualizations
Experimental Workflow for LPC C19:0 Cell-Based Assay
Caption: Workflow for a typical LPC C19:0 cell-based assay.
LPC Signaling via G-Protein Coupled Receptor (GPCR)
References
- 1. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmonisation of Low-Density Lipoprotein Cholesterol Results Obtained with Different Direct Methods: A Study Based on an External Quality Assessment Program [mdpi.com]
Minimizing experimental artifacts in the analysis of lysophosphatidylcholines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts in the analysis of lysophosphatidylcholines (LPCs).
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of LPCs during extraction.
-
Question: My LPC recovery is highly variable between samples. What could be the cause?
-
Answer: Inconsistent LPC recovery can stem from several factors related to your extraction protocol. The choice of extraction method is critical, as traditional methods like the Bligh & Dyer procedure are known to have lower recovery for more hydrophilic lysophospholipids.[1] A simpler methanol (B129727) (MeOH)-based extraction can offer higher recovery and reproducibility for LPCs.[1][2] Also, ensure that the solvent-to-sample ratios are accurate and consistent for each extraction.[3][4] Incomplete phase separation during liquid-liquid extraction can also lead to loss of LPCs. To avoid this, allow for adequate centrifugation time and be careful when collecting the lipid-containing phase.[4][5] The formation of emulsions is another common issue that can trap analytes and reduce recovery.[6]
-
Question: I suspect my extraction method is not efficient for LPCs. What are my options?
-
Answer: If you are using a traditional Bligh & Dyer method, you might be losing a significant portion of your LPCs.[7] Consider switching to a one-step methanol (MeOH) extraction method, which has been shown to have a recovery rate of over 99% for LPCs.[2] This method is simpler, faster, and reduces the number of steps where errors can be introduced.[1][8] Alternatively, a modified Bligh & Dyer protocol with adjusted solvent ratios can also improve recovery.[9]
Issue 2: Artifacts and interference in mass spectrometry analysis.
-
Question: I am observing unexpected peaks or high background noise in my mass spectrometry data. How can I troubleshoot this?
-
Answer: High background noise or unexpected peaks can originate from several sources. In-source fragmentation is a common artifact where LPCs can fragment in the ion source of the mass spectrometer, generating ions that may be mistaken for other endogenous lipids.[2] This can lead to falsely high concentrations of certain species. To mitigate this, optimizing the ion source conditions, such as temperature and spray voltage, is crucial.[2] Contamination from plasticware can also introduce interfering compounds. Whenever possible, use glass tubes and vials for sample preparation and storage.[1]
-
Question: How can I confirm the identity of my LPC species and rule out isobaric interferences?
-
Answer: Multi-stage mass spectrometry (MS/MS or MS3) is a powerful tool for the unambiguous identification of lipid species.[10] By fragmenting the parent ion and analyzing the resulting daughter ions, you can confirm the structure of the LPC, including the fatty acid chain length and degree of unsaturation.[10] Using a high-resolution mass spectrometer can also help to differentiate between LPCs and other isobaric compounds.
Issue 3: Degradation of LPCs during sample storage and handling.
-
Question: I am concerned about the stability of my LPC samples. What are the optimal storage conditions?
-
Answer: LPCs, especially those with unsaturated fatty acids, are susceptible to oxidation.[11] For long-term storage, it is recommended to store samples as a solid at -20°C or below, preferably under an inert atmosphere like nitrogen or argon.[11][12] If samples are in solution, deoxygenating the solvent can help to prevent oxidation.[11] Aqueous solutions of LPCs are not recommended for storage for more than one day. It is best to prepare them fresh for each experiment.
-
Question: Can freeze-thaw cycles affect the integrity of my LPC samples?
-
Answer: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids. It is advisable to aliquot samples into smaller volumes for single use to minimize the number of times the sample is frozen and thawed.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
-
What is the best extraction method for LPCs from plasma/serum? A one-step methanol (MeOH) extraction is highly recommended for its simplicity, high recovery rate (>99% for LPCs), and reproducibility.[1][2] It involves adding methanol to the sample, vortexing, centrifuging, and then directly analyzing the supernatant.[1]
-
How can I prevent the formation of emulsions during liquid-liquid extraction? To prevent emulsions, you can try gently swirling the sample instead of vigorous shaking.[6] Adding salt (salting out) to increase the ionic strength of the aqueous phase can also help to break up emulsions that have already formed.[6]
Mass Spectrometry Analysis
-
What are the common adducts I should look for in LPC mass spectrometry? In positive ion mode, LPCs are commonly detected as protonated molecules [M+H]+, sodium adducts [M+Na]+, or potassium adducts [M+K]+. The relative abundance of these adducts can be influenced by the solvent system and the sample matrix.
-
How do I quantify LPCs using mass spectrometry? Quantification is typically performed using a stable isotope-labeled internal standard, such as d4-LPC. A calibration curve is generated using a series of known concentrations of an LPC standard. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a common and sensitive method for quantification.[13]
Autotaxin Activity Assay
-
My autotaxin activity assay is giving inconsistent results. What should I check? Inconsistent results in enzyme assays can be due to several factors. Ensure that all reagents are properly thawed and mixed before use.[14] Pay close attention to incubation times and temperatures, as small variations can significantly impact enzyme activity.[14][15] Also, verify that the pH of your assay buffer is optimal for autotaxin activity. Finally, be mindful of potential inhibitors in your sample matrix.[14]
-
What type of samples can be used for the autotaxin activity assay? Commercially available autotaxin activity assays have been tested for use with serum, plasma, ovarian ascites, and cell culture media.[16]
Data Presentation
Table 1: Comparison of Lipid Extraction Method Recovery Efficiencies.
| Lipid Class | Methanol (MeOH) Method Recovery (%) | Bligh & Dyer (BD) Method Recovery (%) |
| Lysophosphatidylcholines (LPCs) | >99 | Often poor and variable[1] |
| Phosphatidylcholines (PCs) | >95 | Good |
| Sphingomyelins (SMs) | >95 | Good |
| Lysophosphatidic acids (LPAs) | >90 (with modifications) | Poor (requires acidification)[1] |
Data compiled from multiple sources indicating general trends.[1][2]
Table 2: Recommended Storage Conditions for Lysophosphatidylcholines.
| Storage Form | Temperature | Duration | Key Considerations |
| Solid/Powder | -20°C or below | Up to 1 year or longer | Protect from moisture. For unsaturated LPCs, store under an inert gas (e.g., nitrogen, argon) to prevent oxidation.[11] |
| Organic Solvent | -20°C or below | Weeks to months | Use deoxygenated solvents for unsaturated LPCs.[11] Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | Not recommended for >1 day | Prepare fresh before use due to hydrolysis and potential for microbial growth. |
Experimental Protocols
Protocol 1: One-Step Methanol (MeOH) Extraction of LPCs from Plasma/Serum
This protocol is adapted from a simplified method for high-throughput analysis.[1]
-
Sample Preparation: Add 2 µL of plasma or serum to a glass tube.
-
Internal Standard: Add 100 pmol of a suitable internal standard (e.g., 12:0 LPC) in methanol.
-
Extraction: Add 1 mL of methanol (MeOH).
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Collection: Carefully transfer 120 µL of the supernatant to a new glass vial for mass spectrometry analysis.[1]
Protocol 2: Bligh & Dyer Lipid Extraction (Modified)
This protocol is a standard method for total lipid extraction.[3][5][17]
-
Homogenization: For 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture in a glass tube and vortex well.[3]
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex again.[3]
-
Addition of Water: Add 1.25 mL of deionized water and vortex thoroughly.[3]
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the mixture into two phases.[3]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or argon.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
Mandatory Visualization
Caption: A generalized workflow for the analysis of lysophosphatidylcholines.
Caption: LPC signaling through G-protein coupled receptors.[18]
References
- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. benchchem.com [benchchem.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The selective loss of lysophospholipids in some commonly used lipid-extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epic.awi.de [epic.awi.de]
- 10. Identification of lysophosphatidylcholine (LPC) and platelet activating factor (PAF) from PC12 cells and mouse cortex using liquid chromatography/multi-stage mass spectrometry (LC/MS3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 17. researchgate.net [researchgate.net]
- 18. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Lysophosphatidylcholine C19:0 in solution.
Welcome to the technical support center for Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of LPC C19:0 in solution and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid Lysophosphatidylcholine C19:0?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] It is advisable to protect it from moisture, as the choline (B1196258) head group makes the compound hygroscopic, which can alter its physical state from a powder to a waxy or gum-like substance.[2] Under these conditions, the solid compound is stable for at least one year.
Q2: How should I prepare and store stock solutions of LPC C19:0?
A2: It is recommended to prepare stock solutions in organic solvents such as chloroform:methanol (2:1, v/v).[3] In this organic solvent, LPCs, particularly saturated ones, show greater stability with minimal acyl migration, especially when stored at -20°C.[3][4] For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 4°C for no longer than 24 hours to minimize hydrolysis and acyl migration. For unsaturated LPCs, deoxygenating the solvent is recommended to prevent oxidation.[2]
Q3: What are the primary degradation pathways for LPC C19:0 in solution?
A3: The two main degradation pathways for LPC C19:0 in solution are:
-
Hydrolysis: Cleavage of the fatty acid ester bond, resulting in free nonadecanoic acid and glycerophosphocholine. The rate of hydrolysis is influenced by pH and temperature.
-
Acyl Migration: The intramolecular transfer of the C19:0 fatty acid from the sn-1 to the sn-2 position of the glycerol (B35011) backbone, forming the sn-2 LPC C19:0 isomer. This process is accelerated at physiological pH (7.4) and higher temperatures.[3][4] Saturated LPCs like C19:0 are more prone to acyl migration compared to polyunsaturated LPCs.[3]
Q4: Can I expect LPC C19:0 to be stable in my cell culture medium?
A4: LPC C19:0 in cell culture medium at 37°C will be subject to both hydrolysis and acyl migration. The presence of albumin in fetal bovine serum (FBS) can bind to LPC, which can both protect cells from its cytotoxic effects and accelerate acyl migration.[3][5] It is crucial to be aware that the bioactive form of LPC may change over the course of a long incubation period. For this reason, it is advisable to use freshly prepared LPC solutions for cell-based assays and to consider the timing of your experimental readouts.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent or No Biological Activity
| Possible Cause | Recommended Solution |
| LPC Degradation | Prepare fresh solutions of LPC C19:0 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If using aqueous buffers, ensure the pH is neutral and use the solution promptly. |
| Acyl Migration | Be aware that at 37°C and pH 7.4, a significant portion of the sn-1 LPC C19:0 will convert to the sn-2 isomer. Consider if the isomeric form could affect your experimental outcome. Store stock solutions in an organic solvent at -20°C to minimize migration.[3] |
| Binding to Serum Proteins | If using serum-containing media, LPC C19:0 can bind to albumin, reducing its effective concentration.[5] Consider performing experiments in serum-free media or conducting a dose-response experiment to determine the optimal concentration in the presence of serum. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Ensure accurate pipetting and serial dilutions. |
Problem 2: Solution Appears Cloudy or Precipitates
| Possible Cause | Recommended Solution |
| Poor Solubility | LPC C19:0 has limited solubility in aqueous buffers. To improve solubility, first dissolve the solid LPC in a small amount of ethanol (B145695) or DMSO before diluting with your aqueous buffer. Gentle warming and vortexing can also aid dissolution. |
| Aggregation | At concentrations above its critical micelle concentration (CMC), LPC can form micelles, which may appear as cloudiness. Ensure you are working at concentrations appropriate for your application. If aggregation is suspected, try preparing a more dilute solution. |
| Buffer Incompatibility | Certain buffer components may interact with LPC C19:0, leading to precipitation. If possible, test the solubility in a few different buffers relevant to your experiment. |
Quantitative Data on Stability
Table 1: Acyl Migration of Saturated Lysophosphatidylcholine (sn-2 16:0 LPC) in Aqueous Buffer (pH 7.4) at Different Temperatures. [3]
| Temperature | % of sn-2 isomer remaining after 24 hours |
| 37°C | ~20% |
| 22°C | ~50% |
| 4°C | ~80% |
| -20°C | >95% |
Note: This data is for sn-2 16:0 LPC and is intended to provide a general understanding of the stability of saturated LPCs. The rate of acyl migration for sn-1 LPC C19:0 to sn-2 LPC C19:0 would be different but is expected to follow similar trends with respect to temperature.
Experimental Protocols
Protocol 1: Preparation of LPC C19:0 Stock Solution
Materials:
-
This compound (solid)
-
Chloroform
-
Methanol, anhydrous
-
Glass vial with a Teflon-lined cap
-
Argon or nitrogen gas (optional)
Procedure:
-
Weigh the desired amount of LPC C19:0 solid in a clean glass vial.
-
Add a solution of chloroform:methanol (2:1, v/v) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial until the LPC C19:0 is completely dissolved.
-
(Optional) For extended storage, flush the headspace of the vial with argon or nitrogen gas to displace oxygen and prevent potential oxidation.
-
Seal the vial tightly with the Teflon-lined cap.
-
Store the stock solution at -20°C.
Protocol 2: General Protocol for Cell Treatment with LPC C19:0
Materials:
-
LPC C19:0 stock solution (from Protocol 1)
-
Cell culture medium (with or without serum, as required by the experiment)
-
Cultured cells in appropriate plates or flasks
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
From the organic stock solution, aliquot the required amount of LPC C19:0 into a sterile microcentrifuge tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen or by using a vacuum concentrator. A thin lipid film will form at the bottom of the tube.
-
Resuspend the lipid film in cell culture medium to the desired final concentration by vortexing or sonicating until the solution is clear. It is recommended to prepare this aqueous solution fresh for each experiment.
-
Remove the existing medium from the cultured cells.
-
Add the LPC C19:0-containing medium to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the downstream analysis (e.g., cell viability assay, cytokine measurement, Western blotting).
Signaling Pathways and Experimental Workflows
LPC C19:0 Signaling Pathways
Lysophosphatidylcholines are known to signal through various receptors, leading to a cascade of intracellular events. Below are diagrams of two key signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | Semantic Scholar [semanticscholar.org]
- 5. Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Separation of Lysophosphatidylcholine C19:0 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the separation of Lysophosphatidylcholine (B164491) (LPC) C19:0 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating LPC C19:0 isomers?
A1: The primary challenges in separating LPC C19:0 isomers, specifically the sn-1 and sn-2 positional isomers, stem from their identical mass and similar physicochemical properties. This makes it difficult to achieve baseline resolution using standard chromatographic techniques. Achieving separation requires optimized methods that can exploit the subtle structural differences between the isomers.
Q2: Which chromatographic techniques are most effective for separating LPC C19:0 sn-isomers?
A2: Three main techniques have proven effective for the separation of lysophospholipid isomers:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for separating sn-1 and sn-2 LPC isomers. The separation is based on the differential interaction of the isomers with the hydrophobic stationary phase.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that offers high separation efficiency and is particularly well-suited for isomer separations. It can often provide better resolution and faster analysis times compared to HPLC.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While HILIC is primarily used for separating lipid classes based on their polar head groups, it can be a valuable tool in a multi-step workflow to isolate the LPC class before isomer-specific separation.[2][3][4]
Q3: How does the acyl chain position (sn-1 vs. sn-2) affect elution in RP-HPLC?
A3: In reverse-phase HPLC, the sn-2 isomer of a lysophosphatidylcholine typically elutes earlier than its corresponding sn-1 isomer.[1] This is because the acyl chain at the sn-2 position is sterically more hindered, leading to a less efficient interaction with the stationary phase compared to the more exposed acyl chain at the sn-1 position.
Q4: Can mass spectrometry alone differentiate between LPC C19:0 isomers?
A4: No, standard mass spectrometry cannot differentiate between LPC C19:0 isomers as they have the same mass-to-charge ratio (m/z). However, tandem mass spectrometry (MS/MS) can provide some structural information based on fragmentation patterns. For unambiguous identification and quantification, chromatographic separation prior to mass spectrometric detection is essential.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of LPC C19:0 isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of sn-1 and sn-2 Isomers | 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep. 4. Column temperature is too high. | 1. Use a C18 or C30 column with high carbon load for RP-HPLC. 2. For RP-HPLC, increase the aqueous component of the mobile phase or try a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile). 3. Employ a shallower gradient to increase the separation window. 4. Lower the column temperature to enhance the differential interaction with the stationary phase. |
| Peak Splitting or Tailing | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Column void or channeling. 4. High pH of the mobile phase causing silica (B1680970) dissolution.[5] | 1. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. 2. Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. 3. Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. 4. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
| Retention Time Instability | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Air bubbles in the pump or detector. | 1. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. 2. Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. 3. Use a column oven to maintain a stable temperature. 4. Purge the pump and ensure all connections are secure. |
| Low Signal Intensity | 1. Poor ionization efficiency in the mass spectrometer. 2. Sample degradation. 3. Low sample concentration. 4. Ion suppression from matrix components. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Store samples at low temperatures and avoid repeated freeze-thaw cycles. 3. Concentrate the sample or inject a larger volume (if compatible with the method). 4. Improve sample cleanup to remove interfering substances. |
Experimental Protocols
Protocol 1: RP-HPLC-MS/MS for Separation of LPC C19:0 sn-Isomers
This protocol is adapted from methods developed for similar long-chain saturated LPCs and is a starting point for method development for LPC C19:0.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30-70% B (linear gradient)
-
20-25 min: 70-100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z for [LPC C19:0 + H]⁺
-
Product Ion: m/z 184.07 (phosphocholine headgroup)
-
Collision Energy: Optimize for LPC C19:0 standard (typically 20-30 eV)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Quantitative Data Summary
The following table provides expected elution patterns for LPC isomers based on data from similar long-chain LPCs. Actual retention times for C19:0 will need to be determined empirically.
| Compound | Isomer | Expected Elution Order (RP-HPLC) | Expected Retention Time Range (min) |
| LPC C19:0 | sn-2 | 1 | 15 - 18 |
| LPC C19:0 | sn-1 | 2 | 18 - 21 |
Visualizations
Caption: Experimental workflow for the separation and analysis of LPC C19:0 isomers.
Caption: Troubleshooting decision tree for poor resolution of LPC C19:0 isomers.
References
- 1. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple and rapid HILIC-MS/MS method for the quantification of low-abundant lysoglycerophospholipids in human plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Addressing matrix effects in the mass spectrometric analysis of Lysophosphatidylcholine C19:0.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of Lysophosphatidylcholine C19:0 (LPC C19:0).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of LPC C19:0?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of LPC C19:0.[1] In biological samples, common interfering components include other lipids, particularly phospholipids (B1166683), as well as salts and proteins.[1]
Q2: How can I determine if my LPC C19:0 analysis is affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of an analyte in a neat solution to its response when spiked into a blank matrix extract that has gone through the sample preparation process.[1][3] A significant difference between the two signals indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[2][3] Injection of a blank matrix extract will show a dip or peak in the analyte's signal if matrix effects are present.[3]
Q3: What is the most effective general strategy to minimize matrix effects for LPC C19:0?
A3: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer.[1] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[1][4]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering components.[1][5] However, this approach is only viable if the concentration of LPC C19:0 remains sufficiently high for sensitive detection after dilution.[1]
Q5: What type of internal standard is recommended for the quantitative analysis of LPC C19:0?
A5: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard, which has physicochemical properties nearly identical to the analyte.[6] For lysophosphatidylcholines, odd-chain LPCs, such as LPC C17:0, or deuterated analogs are often used.[7][8] A structural analog, miltefosine, has also been investigated as a novel internal standard for the quantification of various LPCs.[7][8]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in LPC C19:0 quantification.
Possible Cause: Significant matrix effects from complex sample matrices like plasma or serum. Phospholipids are a major contributor to matrix-induced ionization suppression.
Troubleshooting Steps:
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: Employ a more effective sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering phospholipids than protein precipitation.[4][9]
-
Chromatographic Separation: Optimize the LC method to separate LPC C19:0 from the majority of matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.[5]
-
Use a Suitable Internal Standard: Incorporate a stable isotope-labeled or a structurally similar internal standard to compensate for signal variability.[10]
Issue 2: Low signal intensity or complete signal suppression of LPC C19:0.
Possible Cause: Co-elution of highly abundant interfering compounds, such as other phospholipids, leading to severe ion suppression.[11]
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a targeted phospholipid depletion strategy, such as using specialized SPE cartridges (e.g., HybridSPE-Phospholipid) that selectively remove phospholipids.
-
Sample Dilution: If the LPC C19:0 concentration is high enough, dilute the sample to reduce the concentration of interfering matrix components.[5]
-
Adjust MS Source Parameters: Optimize ion source parameters like temperature and gas flows to potentially improve the ionization efficiency of LPC C19:0 relative to the interfering compounds.[1] In some cases, switching the ionization polarity (if applicable) can reduce matrix effects as fewer matrix components may ionize in the alternative mode.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Good | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (can be low for polar analytes) | Low to Moderate |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Moderate |
| Mixed-Mode SPE | Very High | Good to Excellent | Moderate |
This table provides a general summary. Actual performance may vary depending on the specific protocol and sample matrix.[4][9]
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for LPC C19:0 in a given matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the LPC C19:0 standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the LPC C19:0 standard into the final, reconstituted extract at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the LPC C19:0 standard into a blank matrix sample before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze by LC-MS/MS: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for LPC C19:0 from Plasma
Objective: To extract LPC C19:0 from plasma while minimizing matrix effects. This is a general protocol that should be optimized for your specific application.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode sorbent)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[5]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[5]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove salts and other polar interferences.[1]
-
Elution: Elute the LPC C19:0 and other lipids with the elution solvent.[1]
-
Dry and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: Experimental workflow for LPC C19:0 analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NL2022019B1 - Method for Matrix Effect Correction in Quantitative Mass Spectrometric Analysis of Analytes in Complex Matrices. - Google Patents [patents.google.com]
- 7. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Lysophosphatidylcholine C19:0 Delivery to Cultured Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) delivery to cells in culture.
Frequently Asked Questions (FAQs)
Q1: What is Lysophosphatidylcholine C19:0 (LPC C19:0) and what are its known biological effects?
This compound is a specific type of lysophosphatidylcholine, a class of phospholipids (B1166683) that are components of cell membranes and blood plasma.[1] LPCs are known to be involved in various biological processes, including the activation of endothelial cells, recruitment of phagocytes to apoptotic cells, and modulation of inflammatory responses.[1][2] Specifically, LPC C19:0 has been shown to increase the secretion of IL-1beta, suggesting a role in inflammatory signaling pathways.[3]
Q2: What is the best way to dissolve and prepare LPC C19:0 for cell culture experiments?
LPCs in general can be sparingly soluble in aqueous buffers.[4] For biological experiments, it is recommended to prepare fresh aqueous solutions. The solubility of a similar LPC in PBS (pH 7.2) is approximately 2 mg/ml.[4] To improve solubility and stability in culture media, LPC C19:0 can be complexed with fatty acid-free bovine serum albumin (BSA). Alternatively, organic solvents like ethanol (B145695) or DMSO can be used to prepare a stock solution, which is then diluted in culture media.[4][5] However, it is crucial to keep the final solvent concentration low (e.g., <0.1% v/v) to avoid solvent-induced cytotoxicity.[6]
Q3: What is the recommended concentration range for LPC C19:0 in cell culture?
The optimal concentration of LPC C19:0 can vary depending on the cell type and the specific biological question being investigated. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For general LPCs, concentrations ranging from 10 µM to 100 µM have been used in various studies.[7] However, higher concentrations (>50 µg/ml for some LPCs) can induce cytotoxicity and apoptosis.[8][9] One study chose a concentration of 10 μmol/L for their experiments to avoid cytotoxicity observed at higher doses.[7]
Q4: How stable is LPC C19:0 in cell culture media?
Aqueous solutions of LPC are not recommended for storage for more than one day.[4] For long-term storage, it is best to store LPC C19:0 as a solid at -20°C, where it should be stable for at least a year.[4] When preparing solutions, especially of unsaturated LPCs, it is beneficial to use deoxygenated solvents to prevent oxidation.[10]
Q5: Can LPC C19:0 be toxic to cells?
Yes, at higher concentrations, LPCs can be cytotoxic.[8][11] This cytotoxicity can be cell-type dependent. For example, some studies have shown that LPC induces apoptosis in human endothelial cells at concentrations above 50 µg/ml.[8][9] The presence of fetal bovine serum (FBS) or albumin in the culture media can significantly reduce LPC-induced cytotoxicity by binding to the LPC.[11] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable cellular response to LPC C19:0. | Degradation of LPC C19:0: LPCs can be unstable in aqueous solutions. | Prepare fresh solutions of LPC C19:0 for each experiment. Avoid storing aqueous solutions for more than a day.[4] |
| Suboptimal concentration: The concentration of LPC C19:0 may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| Binding to serum proteins: If using serum-containing media, a significant portion of the LPC C19:0 may be bound to albumin and other proteins, reducing its effective concentration.[11] | Consider reducing the serum concentration or using serum-free media for the duration of the treatment. If using serum-free media, be mindful of potential cytotoxicity. | |
| High cell death or cytotoxicity observed after treatment. | LPC C19:0 concentration is too high: High concentrations of LPCs are known to be cytotoxic.[8][10] | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the treatment concentration of LPC C19:0. |
| Solvent toxicity: If using an organic solvent to dissolve LPC C19:0, the final concentration of the solvent in the culture media may be toxic to the cells.[6] | Ensure the final solvent concentration is minimal (e.g., <0.1% v/v). Include a solvent-only control in your experiments to assess its effect on cell viability. | |
| Precipitation of LPC C19:0 in the culture media. | Poor solubility: LPCs have limited solubility in aqueous solutions.[4] | Prepare the LPC C19:0 solution by complexing it with fatty acid-free BSA.[12] Alternatively, prepare a concentrated stock in an appropriate organic solvent and dilute it in the media with vigorous vortexing. |
| Inconsistent results between experiments. | Variability in LPC C19:0 solution preparation: Inconsistent preparation can lead to different effective concentrations. | Standardize the protocol for preparing and adding the LPC C19:0 solution to the cells. Ensure complete dissolution before adding to the culture. |
| Cell passage number and confluency: Cellular responses can vary with the age and density of the cell culture. | Use cells within a consistent range of passage numbers and ensure a standardized cell confluency at the time of treatment. |
Experimental Protocols
Protocol 1: Preparation of LPC C19:0 Stock Solution using an Organic Solvent
-
Materials:
-
This compound (solid)
-
Ethanol or DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of LPC C19:0 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the LPC C19:0 is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.[10]
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of LPC C19:0 Complexed with Bovine Serum Albumin (BSA)
-
Materials:
-
LPC C19:0 stock solution (from Protocol 1) or solid LPC C19:0
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free medium.
-
If starting with solid LPC C19:0, create a thin lipid film by dissolving it in a volatile organic solvent (e.g., chloroform/methanol) in a glass tube, then evaporating the solvent under a stream of nitrogen.[12]
-
Add the warm (37°C) BSA solution to the LPC C19:0 stock solution or the lipid film. The molar ratio of LPC to BSA can be optimized, but a starting point of 2:1 to 4:1 is common.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to facilitate complex formation.[12]
-
The LPC-BSA complex is now ready to be added to the cell culture medium.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for LPC C19:0 delivery and potential signaling pathways.
Caption: Logical troubleshooting flow for LPC C19:0 experiments.
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
Strategies to prevent the degradation of Lysophosphatidylcholine C19:0 during sample storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lysophosphatidylcholine C19:0 (LPC C19:0) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of LPC C19:0 degradation during storage?
A1: The two main degradation pathways for LPC C19:0 are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in the LPC molecule is susceptible to cleavage, especially in the presence of water and at non-neutral pH, leading to the formation of free fatty acid (nonadecanoic acid) and glycerophosphocholine.
-
Oxidation: Although C19:0 is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidative damage can still occur over long-term storage, particularly if the sample is exposed to oxygen and light.
Q2: What is the optimal temperature for long-term storage of LPC C19:0 samples?
A2: For long-term stability, it is highly recommended to store LPC C19:0 samples at ultra-low temperatures. Storage at -80°C is ideal for minimizing both enzymatic and chemical degradation over extended periods.[1][2][3] For shorter durations, -20°C may be acceptable, but room temperature storage should be strictly avoided as it leads to rapid degradation.[4] During sample processing, it is best practice to keep samples on ice.[5]
Q3: How does pH affect the stability of LPC C19:0?
A3: LPC C19:0 is most stable at a neutral pH (around 7.0).[6] Both acidic and basic conditions can accelerate the rate of hydrolysis of the ester linkage. Therefore, it is crucial to maintain a neutral pH in any aqueous solutions used for storing or processing LPC C19:0.
Q4: Are there any recommended additives to prevent degradation?
A4: Yes, the use of antioxidants is recommended to prevent oxidative degradation, especially for samples that may be stored for extended periods or contain other, more susceptible lipids. Common antioxidants used in lipidomics include butylated hydroxytoluene (BHT) and alpha-tocopherol (B171835) (Vitamin E).[7] These can be added to the extraction solvent.
Q5: How should I handle samples to minimize degradation before storage?
A5: Rapid sample processing is critical. To quench enzymatic activity that can degrade lipids, it is recommended to flash-freeze samples in liquid nitrogen immediately after collection.[5] All subsequent handling and extraction procedures should be performed on ice with pre-chilled solvents.
Q6: What is the impact of repeated freeze-thaw cycles on LPC C19:0 stability?
A6: Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity and lead to the degradation of lipids, including LPCs.[8][9] It is advisable to aliquot samples into single-use vials before freezing to prevent the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of LPC C19:0 after extraction | Incomplete extraction from the sample matrix. | Optimize the extraction protocol. The Folch method (chloroform:methanol) is a robust and widely used method for lipid extraction.[10][11][12][13][14] Ensure a sufficient solvent-to-sample ratio and adequate homogenization. |
| Adsorption to plasticware. | Use glass vials with Teflon-lined caps (B75204) for storing and processing organic solvent extracts. Avoid the use of plastic containers. | |
| High variability in LPC C19:0 concentrations between replicate samples | Inconsistent sample handling and processing. | Standardize all pre-analytical steps, including sample collection, processing time, and storage conditions. Ensure all solvents are pre-chilled and extractions are performed on ice. |
| Presence of enzymatic activity. | Flash-freeze samples immediately after collection to quench enzymatic activity. | |
| Presence of degradation products (e.g., high levels of free fatty acid C19:0) | Hydrolysis of LPC C19:0 due to improper storage conditions. | Review storage temperature and pH. Ensure samples are stored at -80°C and buffered at a neutral pH. |
| Unexpected peaks or poor peak shape in LC-MS/MS analysis | Matrix effects from the sample. | Optimize the sample cleanup and chromatographic separation. Solid-phase extraction (SPE) can be used for further purification after liquid-liquid extraction.[15] Adjust the gradient and column chemistry to improve peak shape. |
| Contamination from solvents or glassware. | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. | |
| Low signal intensity in LC-MS/MS | Poor ionization efficiency. | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization. |
| Analyte degradation in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation during the analytical run. |
Quantitative Data Summary
The following tables provide a summary of the expected stability of LPCs under various storage conditions. While specific data for LPC C19:0 is limited, the data for other LPCs can serve as a reliable guide.
Table 1: Effect of Storage Temperature on LPC Stability in Human Plasma
| Storage Temperature | Duration | Expected Change in LPC Concentration | Reference |
| Room Temperature (~25°C) | 28 days | Significant increase due to enzymatic production | [4] |
| 4°C (Refrigerator) | 28 days | Moderate increase | [4] |
| -20°C | Up to 1 year | Minimal degradation | [7] |
| -80°C | Up to 5 years | Decrease of approximately 15.1% | [2] |
| -80°C | Up to 7 years | Largely unchanged | [1][3] |
Table 2: General Recommendations for LPC C19:0 Storage
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage; on ice for processing | Minimizes enzymatic and chemical degradation |
| pH | Neutral (pH ~7.0) | Prevents acid or base-catalyzed hydrolysis |
| Solvent | Deoxygenated organic solvents (e.g., chloroform (B151607):methanol) | Reduces oxidative degradation |
| Atmosphere | Inert gas (e.g., nitrogen or argon) | Protects against oxidation |
| Additives | Antioxidants (e.g., BHT, alpha-tocopherol) | Inhibits lipid peroxidation |
| Containers | Glass with Teflon-lined caps | Prevents leaching of contaminants from plastic |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction
This protocol is a widely accepted method for the extraction of total lipids from biological samples.[10][11][12][13][14]
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas stream or rotary evaporator
-
Antioxidant solution (e.g., 0.01% BHT in methanol)
Procedure:
-
Homogenization: Homogenize the tissue sample with a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample (e.g., 1 g of tissue in 20 mL of solvent).[10] Add the antioxidant solution to the solvent mixture.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[10]
-
Separation of Liquid Phase: Centrifuge the homogenate at a low speed (e.g., 2000 rpm) for 10 minutes to pellet the solid material.[10] Carefully transfer the supernatant to a clean glass tube.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 4 mL of NaCl solution for 20 mL of supernatant).[10]
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed to separate the two phases.[10]
-
Collection of Lipid Layer: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the chloroform phase to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or isopropanol). Store the reconstituted extract at -80°C under an inert atmosphere.
Protocol 2: LC-MS/MS Quantification of LPC C19:0
This protocol provides a general framework for the quantification of LPC C19:0 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
LPC C19:0 analytical standard
-
Internal standard (e.g., LPC 17:0 or a deuterated LPC)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1. Reconstitute the dried lipid extract in the initial mobile phase. Spike all samples, standards, and quality controls with the internal standard.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Develop a suitable gradient to separate LPC C19:0 from other lipid species. A typical gradient might start at 40-50% B and increase to 95-100% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for LPC C19:0: Monitor the transition from the precursor ion (m/z of [M+H]+ for LPC C19:0) to a specific product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
Quantification: Create a calibration curve using the analytical standard of LPC C19:0. Quantify the amount of LPC C19:0 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for sample handling to prevent LPC C19:0 degradation.
References
- 1. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome [mdpi.com]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Long-Term Storage at -80 °C on the Human Plasma Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles | MDPI [mdpi.com]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. protocols.io [protocols.io]
- 14. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Low-Abundance Lysophosphatidylcholine C19:0
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of low-abundance Lysophosphatidylcholine (B164491) (LPC) C19:0.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good signal-to-noise ratio (S/N) for LPC C19:0 challenging?
A1: Lysophosphatidylcholine C19:0 is an odd-chain lysophospholipid, which is typically found in very low concentrations in biological samples compared to even-chain LPCs. This low abundance is the primary reason for a poor signal-to-noise ratio. Additionally, factors such as inefficient extraction from the sample matrix, ion suppression from more abundant lipids during mass spectrometry analysis, and suboptimal instrument parameters can further contribute to a low signal. A recent study highlights the use of LPC C19:0 as an internal standard, which underscores its low natural occurrence in typical biological systems.[1]
Q2: What is the characteristic mass spectral feature of LPCs?
A2: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), lysophosphatidylcholines characteristically produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 184. This fragment corresponds to the phosphocholine (B91661) head group and is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments to specifically detect LPCs.
Q3: Which ionization mode is best for LPC analysis?
A3: Positive ion mode is generally preferred for the analysis of LPCs due to the high efficiency of protonation at the choline (B1196258) head group, leading to the characteristic and strong m/z 184 fragment ion. While negative ion mode can also be used, it typically results in lower sensitivity for LPCs.
Q4: How can I minimize ion suppression effects?
A4: Ion suppression is a common issue in lipidomics where co-eluting, high-abundance lipids interfere with the ionization of low-abundance analytes like LPC C19:0. To mitigate this:
-
Chromatographic Separation: Employ high-resolution liquid chromatography (LC) to separate LPC C19:0 from other interfering lipids.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering lipids, thereby lessening their suppressive effects.
-
Extraction Method Optimization: Choose an extraction method that selectively enriches for LPCs or removes interfering lipid classes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance LPC C19:0.
Problem 1: Low or No Signal Intensity for LPC C19:0
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Evaluate your lipid extraction method. | The choice of extraction solvent can significantly impact the recovery of LPCs. While classic methods like Folch and Bligh & Dyer are effective, they use chloroform (B151607). A methyl-tert-butyl ether (MTBE) based extraction is a common, less toxic alternative. For LPCs, a single-phase extraction with methanol (B129727) may yield higher recoveries. A salt-assisted, chloroform-free extraction method has also been shown to have slightly better recovery for LPCs compared to the Bligh & Dyer method.[1] |
| Ion Suppression | Assess the sample matrix for interfering compounds. | Co-eluting high-abundance lipids can suppress the ionization of LPC C19:0. Ensure your LC method provides adequate separation. If suppression is still an issue, consider solid-phase extraction (SPE) to clean up the sample and remove interfering lipids. |
| Suboptimal MS Parameters | Verify your mass spectrometer settings. | Ensure the instrument is tuned and calibrated. For LPCs, use a precursor ion scan for m/z 184 to identify the parent ions of all LPC species. For targeted quantification of LPC C19:0, optimize the collision energy for the specific transition (e.g., m/z 538.4 → 184.1 for LPC 19:0) in multiple reaction monitoring (MRM) mode. |
| Sample Degradation | Check sample handling and storage procedures. | LPCs can be susceptible to degradation. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation. |
Problem 2: High Background Noise
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents or Reagents | Run a blank injection of your solvents. | High background noise can originate from contaminated solvents, glassware, or reagents. Use high-purity, MS-grade solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample. | Sample carryover can contribute to background noise. Implement a robust wash cycle for the autosampler and injection port between samples. |
| Instrument Contamination | Check the cleanliness of the ion source and mass spectrometer inlet. | The ion source and other components of the mass spectrometer can become contaminated over time. Follow the manufacturer's instructions for cleaning these parts. |
Experimental Protocols
Lipid Extraction from Plasma (Chloroform-Free Method)
This protocol is adapted from a salt-assisted, one-step extraction method and is suitable for the analysis of LPCs.[1]
-
Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate amount of an internal standard (e.g., a deuterated LPC or an odd-chain LPC not expected to be in the sample).
-
Protein Precipitation & Extraction: Add 400 µL of a saturated ammonium (B1175870) acetate (B1210297) solution and 1 mL of an acetonitrile:isopropanol (2.5:1 v/v) mixture.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of methanol).
Solid-Phase Extraction (SPE) for LPC Enrichment
This protocol can be used as a cleanup step after lipid extraction to enrich for LPCs and remove interfering lipids.
-
Column Conditioning: Condition a silica-based SPE cartridge by washing it with one column volume of methanol followed by one column volume of chloroform.
-
Sample Loading: Dissolve the dried lipid extract from the previous protocol in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with 10 column volumes of chloroform to elute neutral lipids like cholesterol and triglycerides.
-
Elution of Glycolipids: Wash the cartridge with 10 column volumes of acetone:methanol (9:1 v/v) to elute glycolipids.
-
Elution of Phospholipids (including LPCs): Elute the phospholipid fraction with 10 column volumes of methanol.
-
Drying and Reconstitution: Evaporate the methanol fraction to dryness and reconstitute the sample in a suitable solvent for LC-MS analysis.
LC-MS/MS Parameters for LPC C19:0 Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for LPC C19:0: Precursor ion (m/z) 538.4 → Product ion (m/z) 184.1.
-
Collision Energy: This needs to be optimized for your specific instrument but is typically in the range of 20-40 eV.
-
Source Parameters: Optimize gas temperatures, gas flow rates, and spray voltage according to your instrument's guidelines.
-
Data Presentation
The following table summarizes the relative recovery of Lysophosphatidylcholines (LPC) using different extraction methods, as reported in a comparative study. This data can guide the selection of an appropriate extraction method to maximize the signal for low-abundance species like LPC C19:0.
| Extraction Method | Relative Recovery of LPCs (%) |
| Folch | High |
| Bligh & Dyer | High |
| MTBE | Lower than Folch and Bligh & Dyer |
| Methanol (single phase) | Potentially higher for LPCs |
| Salt-Assisted (Chloroform-free) | Slightly higher than Bligh & Dyer[1] |
Note: "High" and "Lower" are relative terms based on the comparative studies. For quantitative experiments, it is crucial to validate the chosen method with appropriate standards.
Visualizations
Signaling Pathway
Caption: Lysophosphatidylcholine (LPC) formation and signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of LPC C19:0.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
Validation & Comparative
Purity Analysis and Quality Control of Synthetic Lysophosphatidylcholine C19:0: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic Lysophosphatidylcholine C19:0 (LPC C19:0), ensuring its purity and quality is paramount for reliable experimental outcomes and the integrity of downstream applications. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthetic LPC C19:0, presenting expected data for a high-quality product against potential impurities and alternative lysophosphatidylcholines.
Data Presentation: Comparative Analysis of Analytical Techniques
The purity of synthetic LPC C19:0 is typically ascertained through a combination of chromatographic and spectrometric methods. Below is a summary of expected results for a high-purity sample compared to samples containing common impurities or other LPC species.
| Analytical Technique | Parameter | Expected Result for High-Purity LPC C19:0 | Comparison with Alternatives/Impurities |
| High-Performance Liquid Chromatography (HPLC) | Purity by Area % | >99% in a single, sharp peak | Lower purity percentage with additional peaks indicating the presence of other LPC species (e.g., LPC C18:0, LPC C20:0) or related lipids. |
| Retention Time | Consistent and reproducible retention time under defined conditions. | Different LPC species will have varying retention times. Impurities may appear as closely eluting or shoulder peaks. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Ion [M+H]⁺ | Expected m/z of 522.371 | Presence of other m/z values corresponding to different LPCs (e.g., LPC 18:0, m/z 510.3) or degradation products. |
| Fragmentation Pattern (MS/MS) | Characteristic fragments, including the phosphocholine (B91661) headgroup at m/z 184.073. | Different fragmentation patterns for other lipid classes. Variations in the fatty acid fragment for other LPCs. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ³¹P Spectra | Spectra consistent with the chemical structure of LPC C19:0, showing characteristic peaks for the glyceryl backbone, choline (B1196258) headgroup, and the C19:0 acyl chain. A single sharp peak in the ³¹P NMR spectrum. | Presence of unexpected signals in ¹H NMR indicating impurities. Multiple peaks in the ³¹P NMR spectrum suggest the presence of different phospholipid species. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
This method is suitable for the quantitative determination of LPC C19:0 purity.
-
Column: Silica-based normal-phase column (e.g., Allsphere silica, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Chloroform/Methanol (70:30, v/v).
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v).
-
Gradient Elution: A gradient program designed to separate different lipid classes. A typical run might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a known amount of synthetic LPC C19:0 in the initial mobile phase composition.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for both identification and quantification.
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is often employed for separating LPCs based on the hydrophobicity of their acyl chains.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for LPC analysis.[3]
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range and tandem mass spectrometry (MS/MS) for structural confirmation by fragmentation.[3]
-
Identification: LPC C19:0 is identified by its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for absolute quantification.
-
Solvent: A deuterated solvent mixture, such as chloroform-d/methanol-d4, is used to dissolve the lipid sample.
-
Spectra Acquisition:
-
¹H NMR: Provides information on the protons of the fatty acyl chain, glycerol (B35011) backbone, and choline headgroup.
-
³¹P NMR: A single spectrum is typically acquired to assess the presence of different phosphorus-containing species.
-
-
Analysis: The chemical shifts and coupling constants of the observed signals are compared with known values for lysophosphatidylcholines to confirm the structure and identify any impurities.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the purity analysis of synthetic LPC C19:0.
Caption: Workflow for HPLC-based purity analysis of LPC C19:0.
Caption: Quality control workflow using LC-MS for LPC C19:0.
Signaling Pathways and Logical Relationships
Lysophosphatidylcholines are bioactive lipids involved in various cellular processes. The general enzymatic production of LPC from phosphatidylcholine (PC) is a key biological pathway.
Caption: Enzymatic conversion of PC to LPC by Phospholipase A2.[5]
References
- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
Validation of Lysophosphatidylcholine C19:0 as a potential biomarker for disease.
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Lysophosphatidylcholine C19:0 (LPC C19:0) and other relevant biomarkers in the context of inherited metabolic diseases. While direct validation of LPC C19:0 as a standalone biomarker is an emerging area of research, this document provides a framework for its potential utility by comparing it with established markers for related conditions, particularly Zellweger Spectrum Disorder (ZSD).
Introduction to Lysophosphatidylcholines as Biomarkers
Lysophosphatidylcholines (LPCs) are phospholipid derivatives that are gaining attention as potential biomarkers for a variety of diseases due to their role in cellular signaling and metabolism. In the realm of peroxisomal disorders, specific LPC species with very long-chain or branched-chain fatty acids accumulate due to enzymatic defects in their degradation. This accumulation can be detected in bodily fluids, offering a promising avenue for diagnostics.
While LPC C19:0 (pristanoyl-LPC) is theoretically a strong candidate biomarker for disorders of pristanic acid oxidation, such as alpha-methylacyl-CoA racemase (AMACR) deficiency, comprehensive quantitative data on its diagnostic performance is still emerging. Therefore, this guide will focus on a comparative analysis of a well-validated LPC biomarker, LPC C26:0, against the traditional diagnostic standard, Very Long-Chain Fatty Acids (VLCFAs), for Zellweger Spectrum Disorder (ZSD). This comparison will provide a valuable reference for the validation and potential implementation of LPC C19:0 as a biomarker.
Biomarker Performance Comparison: ZSD Diagnostics
The following table summarizes the diagnostic performance of LPC C26:0 and VLCFAs in the context of Zellweger Spectrum Disorder.[1][2][3][4]
| Biomarker | Method | Disease | Sensitivity | Specificity | Key Advantages | Limitations |
| LPC C26:0 | LC-MS/MS | Zellweger Spectrum Disorder | 89.2% | High | High sensitivity, suitable for high-throughput screening, requires small sample volume (e.g., dried blood spot).[4] | Less established than VLCFA analysis in some clinical settings. |
| Very Long-Chain Fatty Acids (VLCFA; C26:0) | GC-MS | Zellweger Spectrum Disorder | Variable | High | Gold standard with extensive historical data.[5][6] | More laborious and time-consuming, may have lower sensitivity in milder cases.[1][2] |
Experimental Protocols
Analysis of Lysophosphatidylcholines (including LPC C19:0 and C26:0) by LC-MS/MS
This method is suitable for the quantitative analysis of LPCs in plasma or dried blood spots.
1. Sample Preparation (Dried Blood Spot):
-
A 3mm disk is punched from the dried blood spot into a 96-well plate.
-
An internal standard solution (e.g., deuterated LPC C26:0) in methanol (B129727) is added to each well.
-
The plate is incubated with shaking to extract the LPCs.
-
The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the LPCs.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]+) and a specific product ion of each LPC species are monitored. For LPCs, the product ion is often m/z 184, corresponding to the phosphocholine (B91661) headgroup.
Analysis of Very Long-Chain Fatty Acids (VLCFAs) by GC-MS
This is the traditional method for VLCFA analysis in plasma.[5][6]
1. Sample Preparation:
-
Hydrolysis: Plasma sample is hydrolyzed using an acid or base to release the fatty acids from lipids.
-
Extraction: The fatty acids are extracted into an organic solvent (e.g., hexane).
-
Derivatization: The fatty acids are converted to their methyl ester derivatives (FAMEs) using a derivatizing agent (e.g., BF3-methanol). This makes them volatile for GC analysis.
-
The FAMEs are then extracted and concentrated.
2. Gas Chromatography (GC):
-
Column: A capillary column with a polar stationary phase is used to separate the FAMEs based on their chain length and degree of saturation.
-
Carrier Gas: Helium.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of the different FAMEs.
3. Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions characteristic of each VLCFA methyl ester.
Visualization of Metabolic Pathways and Workflows
Caption: Metabolic pathway showing biomarker accumulation in peroxisomal disorders.
Caption: Workflow for LPC and VLCFA biomarker analysis.
Conclusion and Future Directions
The analysis of specific LPC species, such as LPC C26:0, by LC-MS/MS offers a sensitive and high-throughput method for the diagnosis of peroxisomal disorders like ZSD, demonstrating advantages over traditional VLCFA analysis. While LPC C19:0 holds significant promise as a specific biomarker for disorders of pristanic acid metabolism, further validation studies are required to establish its quantitative diagnostic performance. Future research should focus on head-to-head comparisons of LPC C19:0 with existing biomarkers for relevant disorders, including the determination of sensitivity, specificity, and receiver operating characteristic (ROC) curves in well-defined patient cohorts. Such studies will be crucial for the clinical implementation of LPC C19:0 as a diagnostic tool and for monitoring therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the pro-inflammatory effects of Lysophosphatidylcholine C19:0 and C18:0.
A detailed examination of the pro-inflammatory potential of two closely related saturated lysophosphatidylcholines reveals distinct activities, with Lysophosphatidylcholine (LPC) C18:0 demonstrating a more pronounced pro-inflammatory profile compared to the less-studied LPC C19:0. This guide provides a comparative overview based on available scientific literature, outlining their effects on inflammatory markers, relevant signaling pathways, and detailed experimental protocols for researchers in immunology and drug development.
While direct comparative studies are limited, the existing evidence strongly suggests that LPC C18:0 is a significant contributor to inflammatory processes. In contrast, data on the specific pro-inflammatory actions of LPC C19:0 is sparse, with its role in inflammation remaining largely uncharacterized.
Quantitative Data Summary
Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is challenging. The following table summarizes the known pro-inflammatory effects of each LPC species based on current literature.
| Feature | Lysophosphatidylcholine C19:0 | Lysophosphatidylcholine C18:0 |
| Pro-inflammatory Activity | Evidence is limited. | Established pro-inflammatory lipid. |
| Key Inflammatory Marker Induction | Reported to increase IL-1β secretion. | Induces secretion of IL-1β, IFN-γ, and TNF-α. Associated with increased resistin and decreased adiponectin levels. |
| Cellular Effects | Largely uncharacterized. | Promotes inflammatory responses in monocytes, microglial cells, and other immune cells. Implicated in the development of pain in tissue injury. |
| Signaling Pathway Involvement | Not yet elucidated. | Implicated in activating Toll-like receptor (TLR) signaling and the NLRP3 inflammasome. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing the pro-inflammatory effects of lysophospholipids.
Protocol 1: Measurement of IL-1β Secretion from Macrophages
This protocol outlines the steps to quantify the release of the pro-inflammatory cytokine IL-1β from macrophage-like cells upon stimulation with LPC.
1. Cell Culture and Differentiation:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Differentiate the THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, replace the medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
2. LPC Stimulation:
- Prepare stock solutions of LPC C19:0 and LPC C18:0 in sterile, endotoxin-free PBS.
- On the day of the experiment, dilute the LPC stock solutions to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free RPMI-1640 medium.
- Remove the culture medium from the differentiated THP-1 cells and replace it with the medium containing the different concentrations of LPC C19:0 or LPC C18:0. Include a vehicle control (medium with PBS).
- Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
3. Quantification of IL-1β:
- After the incubation period, collect the cell culture supernatants.
- Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
- Measure the concentration of IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
- Normalize the IL-1β concentrations to the total protein content of the cells in each well, determined using a BCA protein assay.
Protocol 2: Assessment of NLRP3 Inflammasome Activation
This protocol describes a method to determine the activation of the NLRP3 inflammasome, a key signaling platform in the inflammatory response, by measuring the cleavage of caspase-1.
1. Cell Culture and Priming:
- Culture bone marrow-derived macrophages (BMDMs) from mice in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
- Prime the BMDMs with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. LPC Stimulation:
- Following priming, replace the medium with serum-free Opti-MEM.
- Treat the cells with various concentrations of LPC C19:0 or LPC C18:0 (e.g., 10, 25, 50, 100 µM) for 6 hours. Include a vehicle control.
3. Western Blot Analysis for Caspase-1 Cleavage:
- Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
- Determine the protein concentration of the cell lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved (p20) subunit of caspase-1.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the pro-inflammatory actions of LPCs and the experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative signaling pathway for LPC C18:0-induced inflammation.
Caption: Workflow for assessing LPC-induced cytokine secretion.
A Comparative Guide to the Cross-Validation of Analytical Methods for Lysophosphatidylcholine C19:0 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lysophosphatidylcholine (B164491) C19:0 (LPC 19:0), a bioactive lipid of significant interest in various fields of biomedical research. The objective is to offer a clear overview of the available techniques, their performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction
Lysophosphatidylcholines (LPCs) are a class of lipids that play crucial roles in numerous physiological and pathological processes, including inflammation, atherosclerosis, and cancer. The specific acyl chain composition of LPCs can significantly influence their biological activity. LPC 19:0, a non-naturally occurring odd-chain lysophospholipid, is frequently utilized as an internal standard in lipidomic studies due to its chemical similarity to endogenous LPCs and its absence in biological samples. Accurate and precise quantification of LPC 19:0 is therefore critical for the reliable measurement of other lipid species. This guide focuses on the cross-validation of the most common analytical methods used for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and enzymatic assays.
Data Presentation: Comparison of Analytical Methods
The performance of different analytical methods for the quantification of LPCs is summarized below. It is important to note that while LC-MS/MS allows for the specific quantification of LPC 19:0, commercially available ELISA and enzymatic assays are designed to measure total LPC and do not differentiate between different acyl chain species.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for LPC 19:0 | Enzyme-Linked Immunosorbent Assay (ELISA) for Total LPC | Enzymatic Assay for Total LPC |
| Specificity | High (Specific for LPC 19:0) | Low (Measures total LPC) | Low (Measures total LPC) |
| Linearity (r²) | > 0.99[1][2] | Not specific for LPC 19:0 | Linear response for total LPC[3] |
| Limit of Detection (LOD) | < 1 µmol/L[4][5][6] | 92.4 ng/mL (for total LPC)[7] | 8.97 µM (fluorometric, for total LPC)[8] |
| Limit of Quantification (LOQ) | ~20 pmol for LPC species[9] | Not specific for LPC 19:0 | Not specified for LPC 19:0 |
| Recovery (%) | 74% - 91.3%[1][10] | 99.5-102.1% (for total LPC)[3] | Not specified for LPC 19:0 |
| Throughput | High[4][5][6][11] | High | High |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Expertise Required | High | Low to Moderate | Low to Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species, including LPC 19:0.[4][5][6][11] LPC 19:0 is often used as an internal standard in these assays to ensure accuracy.[4][6][10][12]
a. Sample Preparation (Lipid Extraction)
A common method for lipid extraction from plasma or serum is a modified Bligh & Dyer method.[11] More recent methods also utilize chloroform-free, single-phase extraction systems.
-
Bligh & Dyer Extraction:
-
To 100 µL of plasma, add a known amount of LPC 19:0 internal standard.
-
Add 375 µL of methanol:chloroform (B151607) (2:1, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase: A gradient of two solvents is typically employed.
-
Solvent A: Acetonitrile/water (e.g., 60:40) with a modifier like 10 mM ammonium (B1175870) formate.
-
Solvent B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the lipids.
-
Flow Rate: A flow rate of around 0.2-0.5 mL/min is common.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for LPC analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for LPC 19:0 is m/z 552.4, and a common product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for LPC are generally based on a competitive immunoassay format and measure total LPC levels.[13] They are not specific for the C19:0 acyl chain.
a. General Protocol
-
Prepare standards and samples. Biological samples like serum or plasma may require dilution.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-LPC antibody.
-
Add a fixed amount of biotin-labeled LPC to each well. This will compete with the LPC in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotin-labeled LPC.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of LPC in the sample.
Enzymatic Assay
Enzymatic assays for LPC are based on the enzymatic hydrolysis of the choline (B1196258) headgroup, followed by a colorimetric or fluorometric detection of one of the reaction products.[3][14] These assays also measure total LPC and are not specific for LPC 19:0.
a. General Protocol
-
Prepare standards and samples.
-
Add the samples to a reaction mixture containing a series of enzymes:
-
Lysophospholipase to hydrolyze LPC to glycerophosphocholine and a fatty acid.
-
Glycerophosphocholine phosphodiesterase to hydrolyze glycerophosphocholine to choline and glycerol-3-phosphate.
-
Choline oxidase to oxidize choline, producing hydrogen peroxide (H₂O₂).
-
-
The generated H₂O₂ is then detected in a subsequent reaction.
-
Colorimetric Detection: In the presence of peroxidase, H₂O₂ reacts with a chromogen to produce a colored product.
-
Fluorometric Detection: H₂O₂ reacts with a fluorescent probe to generate a fluorescent signal.
-
-
The absorbance or fluorescence is measured, and the concentration of LPC is determined by comparison to a standard curve.
Mandatory Visualization
Caption: General experimental workflow for the quantification of LPC 19:0 using LC-MS/MS.
Caption: Logical flow for selecting an analytical method for LPC quantification.
References
- 1. med.und.edu [med.und.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of multiple myeloma related dietary metabolites in serum using HILIC-LC-MS/MS | Food & Nutrition Research [foodandnutritionresearch.net]
- 11. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 13. mybiosource.com [mybiosource.com]
- 14. Specific, rapid, and sensitive enzymatic measurement of sphingomyelin, phosphatidylcholine and lysophosphatidylcholine in serum and lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Odd-Chain Lysophosphatidylcholines: C19:0 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of odd-chain lysophosphatidylcholines (LPCs), with a specific focus on Lysophosphatidylcholine C19:0. While direct comparative studies on the bioactivity of a full series of odd-chain LPCs are limited, this document synthesizes available data to offer an objective comparison with other odd-chain alternatives, supported by experimental findings.
Introduction to Odd-Chain Lysophosphatidylcholines
Lysophosphatidylcholines are signaling molecules involved in a myriad of physiological and pathological processes. While even-chain LPCs are more common and extensively studied, odd-chain LPCs, containing fatty acid chains with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0), are gaining attention for their unique biological effects. These molecules are thought to influence cellular functions, including inflammation, metabolism, and cell signaling.
Comparative Biological Activities
The biological functions of LPCs are often dependent on the length and saturation of their acyl chain.[1] Odd-chain LPCs have demonstrated distinct activities, from modulating inflammatory responses to influencing metabolic pathways.
This compound
LPC C19:0 has been identified as a bioactive lipid that can stimulate inflammatory pathways. Specifically, it has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). This suggests a potential role for LPC C19:0 in inflammatory conditions.
Other Odd-Chain Lysophosphatidylcholines
-
Lysophosphatidylcholine C17:0 (LPC C17:0): This LPC has been inversely associated with the risk of type 2 diabetes.[2] Studies suggest it may have anti-hyperglycemic and insulin-sensitizing effects.[3] The protective effects of LPC C17:0 are thought to be mediated, at least in part, through G protein-coupled receptors (GPCRs) such as GPR120.[3]
-
Lysophosphatidylcholine C15:0 (LPC C15:0): While direct data on LPC C15:0 is less available, the parent fatty acid, pentadecanoic acid (C15:0), has been studied for its health benefits. Higher circulating levels of C15:0 have been associated with a lower risk of cardiometabolic diseases.[4] The fatty acid C15:0 has been shown to have anti-inflammatory and anti-fibrotic properties.[5][6] Although not a direct measure of LPC C15:0 activity, it provides a basis for its potential biological functions.
Quantitative Data Summary
The following table summarizes the known biological activities of LPC C19:0 and other odd-chain LPCs based on available literature. It is important to note that the experimental conditions and models used in these studies may vary.
| Lysophosphatidylcholine | Biological Activity | Key Findings | Supporting Evidence |
| LPC C19:0 | Pro-inflammatory | Increases IL-1β secretion. | In vitro studies on dendritic cells. |
| LPC C17:0 | Anti-diabetic, Insulin-sensitizing | Negatively correlated with Type 2 Diabetes risk.[2] Improves glucose homeostasis and insulin (B600854) resistance in mice.[3] | Epidemiological studies and in vivo mouse models.[2][3] |
| LPC C15:0 | Potentially Anti-inflammatory and Anti-fibrotic | The parent fatty acid (C15:0) is associated with lower risk of cardiometabolic diseases and has demonstrated anti-inflammatory and anti-fibrotic effects.[4][5][6] | In vitro and in vivo studies on the fatty acid C15:0.[4][5][6] |
Signaling Pathways
LPCs exert their effects by interacting with various cellular receptors and signaling pathways. G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) are key mediators of LPC signaling.[7][8]
Diagram: Generalized LPC Signaling Pathway
Caption: Generalized signaling pathway for odd-chain LPCs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
IL-1β Secretion Assay
This protocol is designed to measure the secretion of IL-1β from immune cells, such as dendritic cells or macrophages, in response to LPC stimulation.
Workflow Diagram: IL-1β Secretion Assay
Caption: Experimental workflow for IL-1β secretion assay.
Methodology:
-
Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) or other suitable immune cells in complete DMEM. Seed 200,000 cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
Priming: For inflammasome-dependent IL-1β secretion, prime the cells with a substance like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours at 37°C in a 5% CO2 incubator. This step upregulates pro-IL-1β expression.[8]
-
LPC Treatment: Prepare serial dilutions of the odd-chain LPCs (e.g., C19:0, C17:0) in complete DMEM. After priming, add the LPC solutions to the respective wells. Include a vehicle control.
-
Activation (Optional Second Signal): For NLRP3 inflammasome activation, a second signal like ATP (e.g., 5 mM) can be added for the final hour of incubation.[8]
-
Incubation: Incubate the cells with the LPCs for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.[8]
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[8][9]
Glucose Uptake Assay
This protocol measures the uptake of glucose into cells, such as adipocytes or muscle cells, and can be used to assess the insulin-sensitizing effects of odd-chain LPCs.
Workflow Diagram: Glucose Uptake Assay
Caption: Experimental workflow for a cell-based glucose uptake assay.
Methodology:
-
Cell Culture and Differentiation: Seed preadipocytes (e.g., 3T3-L1) in a 96-well plate and differentiate them into mature adipocytes according to standard protocols.
-
Serum Starvation: Before the assay, starve the cells in a serum-free medium for a specified period (e.g., 2-4 hours) to establish a baseline glucose uptake level.
-
LPC Pre-treatment: Incubate the cells with various concentrations of the odd-chain LPCs (e.g., LPC C17:0) for a defined time.
-
Insulin Stimulation: To assess insulin-sensitizing effects, stimulate the cells with a submaximal concentration of insulin.
-
Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the wells and incubate for a short period (e.g., 15-30 minutes).[10]
-
Washing: Terminate the uptake by washing the cells with ice-cold PBS to remove the extracellular fluorescent probe.[3]
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.[10]
Conclusion
The available evidence suggests that odd-chain lysophosphatidylcholines are a class of bioactive lipids with diverse and specific biological activities. LPC C19:0 appears to have pro-inflammatory properties by inducing IL-1β secretion. In contrast, other odd-chain LPCs, such as LPC C17:0, show potential protective effects in the context of metabolic diseases. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and the therapeutic potential of these unique lipids. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in long-chain L-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 4. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analyses of EPA-Phosphatidylcholine, EPA-Lysophosphatidylcholine, and DHA-Lysophosphatidylcholine on DHA and EPA Repletion in n-3 PUFA-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPC(Lysophosphatidyl choline) ELISA Kit [elkbiotech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-head comparison of Lysophosphatidylcholine C19:0 and LPC(18:1) in functional assays.
A comprehensive review of the functional activities of Lysophosphatidylcholine (LPC) C19:0 and LPC(18:1) reveals a significant gap in direct comparative studies. The existing body of scientific literature predominantly focuses on the diverse biological roles of LPC(18:1), an unsaturated species, while LPC C19:0, a saturated long-chain species, is primarily utilized as an internal standard in mass spectrometry-based lipidomics due to its presumed low biological activity and natural abundance. This guide, therefore, summarizes the well-documented functional effects of LPC(18:1) and presents the limited available data for LPC C19:0, alongside detailed experimental protocols for key functional assays.
Summary of Functional Activities
While a direct quantitative comparison is not feasible due to the lack of head-to-head experimental data, this section outlines the known functional roles of each LPC species.
Lysophosphatidylcholine C19:0: An Overview
This compound is most frequently referenced in the scientific literature as an internal standard for the quantification of other LPC species in biological samples by mass spectrometry.[1][2][3] Its use in this context implies that it is not expected to interfere with the biological assays being performed. However, one source indicates that LPC C19:0 can induce the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), although quantitative data and comparisons with other LPC species are not provided.[4]
Lysophosphatidylcholine LPC(18:1): A Multifunctional Signaling Molecule
LPC(18:1) is a well-characterized bioactive lipid with a range of effects on various cell types and physiological processes. Its functions are diverse, implicating it in inflammation, insulin (B600854) secretion, and vascular tone regulation.
Quantitative Data Presentation
The following tables summarize the quantitative data available for the functional effects of LPC(18:1) from various studies.
Table 1: Effect of LPC(18:1) on Endothelium-Dependent Vasorelaxation
| Parameter | Value | Species | Experimental System | Reference |
| Attenuation of Acetylcholine-induced Relaxation (EC50) | 115 nM (86.2–155) | Mouse | Aortic Rings | [5][6] |
| Superoxide Anion Production | Less potent than LPC 16:0, 18:2, and 20:4 | Mouse | Aortic Rings | [5] |
Table 2: Effect of LPC(18:1) on Insulin Secretion
| Cell Line | Concentration of LPC(18:1) | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Notes | Reference |
| MIN6 Pancreatic β-cells | Not specified | Potentiates GSIS | Effect mediated through GPR40, GPR55, and GPR119 | [7] |
| EndoC-βH1 cells | 5 µM | No significant effect on GSIS | Compared to LPC(16:0) and LPC(16:1) isomers | [8] |
Table 3: Effect of LPC(18:1) on Platelet Activation
| Parameter | Concentration of LPC(18:1) | Effect | Experimental System | Reference |
| Platelet Aggregation | 50 µM | Induces aggregation | Washed human platelets | |
| Integrin GPIIb/IIIa Activation | 10 µM, 25 µM | Significant increase | Washed human platelets | |
| CD62P (P-selectin) Upregulation | 10 µM, 25 µM | Significant increase | Washed human platelets | |
| Platelet Migration | 50 µM | Acts as a chemoattractant | Collagen-coated µ-slide chemotaxis assays |
Signaling Pathways and Experimental Workflows
Signaling Pathways of LPC(18:1)
LPC(18:1) exerts its effects through various receptors and downstream signaling cascades. The diagrams below illustrate some of the key pathways.
Caption: GPR119 signaling pathway activated by LPC(18:1).
Caption: Pro-inflammatory signaling of LPC(18:1) via the G2A receptor.
Experimental Workflow: Vasorelaxation Assay
The following diagram illustrates a typical workflow for assessing the effect of LPCs on vasorelaxation in aortic rings.
References
- 1. Rising Lysophosphatidylcholine Levels Post-Hepatitis C Clearance | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Plasma LPC Signatures Differentiate COVID-19 Sepsis from Other Sepsis Aetiologies [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Use of a Certified Reference Material for Lysophosphatidylcholine C19:0 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of bioactive lipids such as lysophosphatidylcholines (LPCs) is paramount. This guide provides an objective comparison of the use of a Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) certified reference material (CRM) against other common analytical approaches. The information presented herein is supported by experimental data from peer-reviewed literature and detailed experimental protocols to assist in making informed decisions for study design.
The Role of Certified Reference Materials in Quantitative Lipidomics
A certified reference material is a highly characterized and homogeneous material with established property values, accompanied by a certificate that provides traceability and uncertainty.[1][2] In quantitative analysis, CRMs are crucial for method validation, calibration, and ensuring the accuracy and comparability of results across different laboratories and platforms.[3][4] The production of CRMs is governed by stringent international standards, such as ISO 17034, which ensures their quality and reliability.[5][6][7]
LPC C19:0, a lysophosphatidylcholine with a 19-carbon acyl chain, is not naturally abundant in most biological systems. This characteristic makes it an excellent candidate for use as an internal standard to correct for variations in sample preparation and analysis. When used as a CRM, it provides a benchmark for the validation of analytical methods, ensuring that the quantification of endogenous LPCs is accurate and traceable.
Comparison of Quantification Strategies
The selection of an appropriate quantification strategy is critical for the reliability of lipidomics data. Below is a comparison of using an LPC C19:0 CRM as an internal standard versus other common approaches.
| Feature | Certified Reference Material (LPC C19:0) | Stable Isotope-Labeled Internal Standard | External Calibration (without Internal Standard) |
| Principle | A known amount of a certified, non-endogenous lipid is added to each sample before processing to normalize for analytical variability. | A known amount of a heavy isotope-labeled version of the analyte is added to each sample to normalize for analytical variability.[8][9] | A calibration curve is generated from a series of known concentrations of the analyte, and the concentration of the analyte in the sample is determined by interpolation. |
| Correction for Matrix Effects | Good. As a close structural analog, it experiences similar ionization suppression or enhancement as other LPC species. | Excellent. Co-elutes with the analyte and experiences nearly identical matrix effects.[8] | Poor. Does not account for sample-specific matrix effects, which can lead to significant inaccuracies. |
| Correction for Extraction Inefficiency | Good. Added before extraction, it accounts for sample loss during this step. | Excellent. Behaves identically to the analyte during extraction. | Poor. Does not account for incomplete or variable extraction recovery. |
| Linearity | Generally provides a good linear response across a range of concentrations. | Excellent linearity is typically observed. | Can be linear, but is highly susceptible to non-linear effects due to matrix interference. |
| Cost | Generally more cost-effective than custom-synthesized stable isotope-labeled standards. | Can be expensive, especially for a wide range of lipid species. | The cost of the standard itself is lower, but the potential for inaccurate data can lead to higher downstream costs. |
| Availability | Commercially available from various suppliers. | Availability can be limited for specific lipid species. | Readily available for many common lipids. |
Experimental Data Summary
The following table summarizes key performance metrics for the quantification of lysophosphatidylcholines using an odd-chain internal standard, such as LPC C19:0, based on data from a high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) method.
| Parameter | Performance Metric | Reference |
| Linearity | Calibration curves for various LPC species (C16:0, C18:0, C22:0) showed a linear response with both LPC 13:0 and LPC 19:0 as internal standards. | |
| Within-Run Imprecision (CV) | 3% for major LPC species and 12% for minor species. | |
| Total Imprecision (CV) | Approximately 12% for major LPC species and 25% for minor species. | |
| Limit of Detection (LOD) | < 1 µmol/L | |
| Analysis Time | 2 minutes per sample |
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for the analysis of lysophosphatidylcholines from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma or serum in a clean microcentrifuge tube, add a known amount of LPC C19:0 CRM solution (e.g., 10 µL of a 100 µM solution in methanol).
-
Protein Precipitation and Lipid Extraction: Add 225 µL of cold methanol, vortex for 20 seconds, and incubate on ice for 30 minutes. Add 750 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and incubate at room temperature for 1 hour with occasional shaking.
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).
LC-MS/MS Analysis
This is a general protocol for the analysis of lysophosphatidylcholines by reverse-phase liquid chromatography-tandem mass spectrometry.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50 - 60°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Precursor ion scan for m/z 184 (the characteristic phosphocholine (B91661) headgroup fragment) or Multiple Reaction Monitoring (MRM) for specific LPC species.
-
MRM Transitions:
-
LPC C16:0: m/z 496.3 → 184.1
-
LPC C18:1: m/z 522.3 → 184.1
-
LPC C18:0: m/z 524.3 → 184.1
-
LPC C19:0 (Internal Standard): m/z 538.4 → 184.1
-
-
Collision Energy: Optimize for the specific instrument and analytes.
-
Visualizations
Caption: A typical experimental workflow for the quantification of lysophosphatidylcholines using an LPC C19:0 CRM.
Caption: A generalized signaling pathway for lysophosphatidylcholine through G protein-coupled receptors.[10][11][12][13][14]
Conclusion
The use of a Lysophosphatidylcholine C19:0 certified reference material as an internal standard offers a robust and cost-effective approach to achieving accurate and reliable quantification of lysophosphatidylcholines in complex biological matrices. While stable isotope-labeled internal standards are often considered the gold standard, the principles of using a certified, non-endogenous structural analog like LPC C19:0 are well-established and provide a significant improvement in data quality over external calibration methods. By adhering to validated experimental protocols and utilizing appropriate reference materials, researchers can ensure the integrity and reproducibility of their lipidomics data, ultimately leading to more impactful scientific discoveries.
References
- 1. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 2. nata.com.au [nata.com.au]
- 3. Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 5. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 6. reagecon.com [reagecon.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Lysophosphatidylcholine C19:0: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Precise Identification and Quantification of Lysophosphatidylcholine (B164491) C19:0
The accurate identification and quantification of specific lipid species are paramount in advancing research and development in diagnostics, drug discovery, and our understanding of cellular processes. Lysophosphatidylcholine C19:0 (LPC C19:0), a non-naturally occurring odd-chain lysophospholipid, is frequently employed as an internal standard in lipidomic studies due to its structural similarity to endogenous lysophosphatidylcholines (LPCs) and its distinct mass. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confident identification of LPC C19:0, supported by experimental data and detailed protocols.
The Gold Standard: High-Resolution Mass Spectrometry
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the analysis of complex lipid mixtures, offering unparalleled specificity and sensitivity. The key advantage of HRMS lies in its ability to provide a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition and distinguishing it from other molecules with the same nominal mass (isobars).
Performance Comparison
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV/ELSD | Enzymatic Assays |
| Specificity | Very High (distinguishes isobars)[1] | High (based on fragmentation) | Low to Moderate | High (for total LPCs) |
| Sensitivity | Very High (pmol to fmol range)[2] | High (pmol to fmol range)[2] | Moderate (nmol range) | Low to Moderate |
| Quantification | Excellent (with appropriate internal standards)[3][4] | Excellent (MRM mode)[5] | Good (requires calibration for each analyte) | Good (for total LPCs) |
| Throughput | High | High[6][7] | Moderate | High |
| Identification | Confident (based on accurate mass and fragmentation) | Confident (based on fragmentation) | Tentative (based on retention time) | Indirect (measures a product of enzymatic reaction) |
| Cost | High | High | Moderate | Low |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) for LPC C19:0 Identification
This protocol outlines a typical workflow for the analysis of LPC C19:0 in a biological matrix, such as plasma, using LC-HRMS.
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of LPC C19:0 in methanol (B129727) (as an internal standard).
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of methyl tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortex for 1 minute and incubate at 4°C for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Resolution: >60,000 FWHM.
-
Scan Range: m/z 100-1000.
4. Data Analysis
-
Accurate Mass Extraction: Extract the ion chromatogram for the theoretical exact mass of the protonated LPC C19:0 ([M+H]⁺), which is C27H57NO7P⁺ with a monoisotopic mass of 542.3843. A narrow mass tolerance window (e.g., ± 5 ppm) should be used.
-
Fragmentation Analysis (MS/MS): Perform data-dependent or targeted MS/MS on the precursor ion at m/z 542.3843. The characteristic fragment ion for phosphocholine (B91661) is observed at m/z 184.0733. Other fragments corresponding to the neutral loss of the fatty acyl chain and water can also be observed.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of LPCs, the following diagrams are provided.
Caption: Experimental workflow for the identification and quantification of LPC C19:0 using LC-HRMS.
Lysophosphatidylcholines are not merely metabolic intermediates but also potent signaling molecules involved in various physiological and pathological processes, including inflammation.[10][11] They can exert their effects by binding to G-protein coupled receptors (GPCRs), such as G2A.[12][13][14]
Caption: Simplified signaling pathway of Lysophosphatidylcholine (LPC) via the G2A receptor.
Conclusion
For the unambiguous confirmation of this compound, high-resolution mass spectrometry stands out as the superior analytical technique. Its ability to provide accurate mass measurements, coupled with fragmentation data, ensures a level of confidence in identification that is unmatched by other methods. While other techniques have their merits in specific contexts, the comprehensive and detailed information provided by LC-HRMS is indispensable for rigorous scientific research and development. The use of LPC C19:0 as an internal standard, confidently identified by HRMS, underpins the accuracy and reliability of quantitative lipidomic studies, ultimately contributing to more robust and reproducible scientific outcomes.
References
- 1. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. T cell chemotaxis to lysophosphatidylcholine through the G2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of synthetic versus naturally derived Lysophosphatidylcholine C19:0.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic Lysophosphatidylcholine (B164491) C19:0 (LPC C19:0) and naturally derived lysophosphatidylcholine. The primary distinction lies in the homogeneity of the acyl chain; synthetic LPC C19:0 offers a pure, single molecular species, whereas naturally derived LPC is typically a heterogeneous mixture of various acyl chain lengths and saturations. This fundamental difference has significant implications for experimental reproducibility and the interpretation of biological effects.
Data Presentation: Synthetic vs. Naturally Derived LPC
The key differentiator between synthetic and naturally derived LPC is the purity of the fatty acid component. LPC C19:0 is an odd-chain lysophospholipid, which is less common in natural sources compared to even-chain fatty acids. Consequently, commercially available LPC C19:0 is predominantly of synthetic origin. Naturally derived LPC, typically extracted from sources like soy or egg yolk, consists of a variety of lysophosphatidylcholines with different acyl chains.
Table 1: Comparative Properties of Synthetic LPC C19:0 and Naturally Derived LPC
| Feature | Synthetic LPC C19:0 | Naturally Derived LPC (Typical Mixture) |
| Acyl Chain Composition | Homogeneous (C19:0 only) | Heterogeneous (e.g., C16:0, C18:0, C18:1, C18:2)[1] |
| Purity | High (>99%) | Variable, depends on the source and purification |
| Molecular Weight | 537.71 g/mol | Average molecular weight based on composition |
| Biological Activity | Specific to the C19:0 acyl chain | A composite of the activities of all constituent LPCs |
| Reproducibility | High | Lower, due to batch-to-batch variation in composition |
Table 2: Reported Biological Effects of Lysophosphatidylcholines
| Biological Effect | LPC C19:0 (Synthetic) | LPC (General - Natural Mixtures or Other Synthetic Acyl Chains) |
| Inflammatory Response | Increases IL-1β secretion. | Induces migration of lymphocytes and macrophages, increases pro-inflammatory cytokine production, and promotes apoptosis[2]. Can perpetuate macrophage polarization towards a pro-inflammatory M1 phenotype[3]. |
| Cell Signaling | Activates G-protein coupled receptors. | Binds to G-protein coupled receptors (GPCRs) such as G2A and GPR4, as well as Toll-like receptors[2][4][5]. Can activate adenylyl cyclase in a G-protein-dependent manner[6]. |
| Cell Proliferation & Viability | Not explicitly detailed in search results. | Can enhance or evoke cell proliferation[7]. High concentrations can be cytotoxic. |
| Lipid Uptake & Metabolism | Not explicitly detailed in search results. | Enhances oleic acid absorption and its incorporation into mucosal triacylglycerol[8]. |
Signaling Pathways and Experimental Workflows
The biological effects of LPC are primarily mediated through the activation of specific cell surface receptors, leading to downstream signaling cascades.
Caption: LPC signaling pathway via G-protein coupled receptors.
A typical experimental workflow to assess the inflammatory effects of LPC C19:0 involves treating immune cells and measuring the subsequent cytokine release.
Caption: Workflow for comparing the inflammatory effects of LPCs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of LPC C19:0 on cell viability.
-
Cell Seeding:
-
Culture cells (e.g., macrophages or endothelial cells) to approximately 80-90% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of synthetic LPC C19:0 and the naturally derived LPC mixture in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different LPC concentrations. Include a vehicle control (medium without LPC).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
IL-1β Secretion Assay (ELISA)
This protocol measures the secretion of the pro-inflammatory cytokine IL-1β from immune cells in response to LPC C19:0.
-
Cell Seeding and Priming:
-
Seed immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), in a 96-well plate as described for the viability assay.
-
For inflammasome activation studies, prime the cells with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for 3-4 hours to induce pro-IL-1β expression[9].
-
-
Treatment:
-
After priming, wash the cells with fresh medium.
-
Treat the cells with various concentrations of synthetic LPC C19:0 or the naturally derived LPC mixture.
-
In some experimental setups, a second signal, such as ATP (5 mM) or nigericin (B1684572) (20 µM), is added for the last hour of incubation to trigger NLRP3 inflammasome assembly and caspase-1 activation[9][10].
-
Incubate for the desired time (e.g., 6 to 24 hours).
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, coat an ELISA plate with an IL-1β capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and IL-1β standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the IL-1β standards.
-
Calculate the concentration of IL-1β in the cell supernatants based on the standard curve.
-
Lipid Uptake Analysis
This protocol can be adapted to assess how different LPC preparations might influence the uptake of other lipids.
-
Cell Culture and Treatment:
-
Culture cells (e.g., intestinal epithelial cells or hepatocytes) on coverslips or in appropriate imaging plates.
-
Pre-treat the cells with either synthetic LPC C19:0 or the naturally derived LPC mixture for a specified time.
-
-
Fluorescent Lipid Incubation:
-
Prepare a solution containing a fluorescently labeled lipid (e.g., BODIPY-labeled fatty acid or fluorescently labeled cholesterol).
-
Add the fluorescent lipid solution to the cells and incubate for a time course (e.g., 15, 30, 60 minutes).
-
-
Imaging and Quantification:
-
Wash the cells with PBS to remove excess fluorescent lipid.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Compare the lipid uptake in cells treated with synthetic LPC C19:0, naturally derived LPC, and the vehicle control.
-
Conclusion
The choice between synthetic and naturally derived LPC C19:0 is critical for the precision and interpretability of research findings. Synthetic LPC C19:0 provides a homogenous and highly pure compound, ensuring that the observed biological effects are attributable to this specific molecular species. This is paramount for mechanistic studies and drug development, where reproducibility is essential. In contrast, naturally derived LPC represents a mixture of different acyl chains, and its biological activity will be the sum of the effects of its components. While potentially relevant for nutritional studies, its inherent variability makes it less suitable for precise pharmacological and cell signaling research. Researchers should carefully consider their experimental goals when selecting the appropriate form of lysophosphatidylcholine.
References
- 1. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine perpetuates macrophage polarization toward classically activated phenotype in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bioactive phospholipid, lysophosphatidylcholine, induces cellular effects via G-protein-dependent activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of phosphatidylcholine and lysophosphatidylcholine on the absorption and mucosal metabolism of oleic acid and cholesterol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lysophosphatidylcholine C19:0
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like Lysophosphatidylcholine C19:0 is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols to minimize risk and maintain experimental integrity. While specific toxicological properties of this compound have not been thoroughly investigated, adherence to best practices for handling similar lysophospholipids is crucial.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2] Gloves must be inspected prior to use and proper removal techniques should be employed to avoid skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from accidental splashes or spills.[2] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][2] Use in a well-ventilated area or under a fume hood.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedure:
-
Preparation: Ensure the designated work area is clean and uncluttered before handling.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to minimize the creation of dust.
-
Reconstitution: If preparing a solution, add the solvent slowly and ensure the container is securely capped before mixing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly before breaks and immediately after handling the product.[4] Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is typically -20°C.[3][5]
-
Protect from moisture as the compound may be hygroscopic.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following measures should be taken.
| Situation | Action |
| Spill | Wear protective equipment.[4] For powder, sweep up and shovel into a suitable, closed container for disposal, avoiding dust formation.[1] Prevent product from entering drains.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][4] |
| Skin Contact | Wash off with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Collection: Place the compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.
-
Container Sealing: Securely seal the waste container to prevent any leakage.
-
Disposal: Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[4] Discharge into the environment must be avoided.[4]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
